molecular formula C12H16O3 B058108 (S)-2-Benzyl-3-hydroxypropyl acetate CAS No. 110270-52-5

(S)-2-Benzyl-3-hydroxypropyl acetate

Cat. No.: B058108
CAS No.: 110270-52-5
M. Wt: 208.25 g/mol
InChI Key: CBYFARAUSMBSDY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Benzyl-3-hydroxypropyl Acetate (CAS 110270-52-5) is a chiral chemical intermediate of significant importance in asymmetric organic synthesis. This compound is characterized by its defined (S)-configuration, which is critical for directing stereochemical outcomes in the construction of complex molecular architectures. Primary Research Application The principal application of this compound is as a key chiral building block in the synthesis of pharmaceutical agents. It serves as a critical intermediate in the production of Sinorphan , which is an inhibitor of angiotensin-converting enzyme and neutral endopeptidase . The high enantiomeric purity of the starting material is essential to ensure the biological efficacy and specificity of the final active pharmaceutical ingredient. Mechanism of Action as a Synthon In synthetic pathways, this compound functions as a versatile chiral synthon. Its structure features two orthogonal functional groups—a free hydroxyl group and an acetate-protected hydroxyl group—allowing for selective and stepwise chemical transformations. The predefined chiral center at the 2-position is strategically transferred during synthetic sequences, enabling researchers to achieve high levels of stereocontrol. Common transformations include activation of the primary alcohol for nucleophilic substitution and hydrolysis of the acetate to reveal a second reactive site, facilitating its incorporation into more complex, enantiomerically pure targets. Specifications

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-benzyl-3-hydroxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFARAUSMBSDY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-Benzyl-3-hydroxypropyl acetate, a key intermediate in the synthesis of pharmacologically active molecules such as Sinorphan (also known as Ecadotril), an enkephalinase inhibitor.[1][2] This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences.

Core Physical Properties

This compound is a chiral compound typically encountered as a light yellow oil.[1] Its solubility in various organic solvents is a critical parameter for its use in synthetic chemistry.

Quantitative Data Summary
Physical PropertyValueSource(s)
CAS Number 110270-52-5[1][2]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [2]
Appearance Light Yellow Oil[1]
Solubility Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol[1]
Boiling Point Data not available
Melting Point Not applicable (as it is an oil)
Density Data not available
Specific Rotation Data not available

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the key physical properties of this compound.

Determination of Boiling Point

Since this compound is an oil, its boiling point would be determined by distillation, likely under reduced pressure to prevent decomposition.

Protocol:

  • Apparatus Setup: A distillation apparatus, including a round-bottom flask, a condenser, a receiving flask, and a thermometer, is assembled. For vacuum distillation, a vacuum pump and a manometer are connected to the system.

  • Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Distillation: The sample is heated gently. For vacuum distillation, the system is evacuated to the desired pressure. The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure.

Determination of Density

The density of a liquid is its mass per unit volume. For an oil like this compound, this can be accurately measured using a pycnometer or a digital density meter.

Protocol (using a pycnometer):

  • Pycnometer Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer is calculated from these measurements.

  • Sample Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the same temperature, and its mass is determined.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Specific Rotation

As a chiral compound, this compound will rotate the plane of polarized light. Its specific rotation is a characteristic property.

Protocol:

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) in a volumetric flask.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation is measured at a specific temperature (usually 20°C or 25°C) and a specific wavelength of light (commonly the sodium D-line at 589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (c * l) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • c is the concentration of the solution in g/mL

    • l is the path length of the polarimeter cell in decimeters.

Role in Synthesis: A Workflow Perspective

This compound is a crucial chiral building block in the synthesis of more complex molecules. Its primary documented use is as an intermediate in the production of Sinorphan (Ecadotril), an enkephalinase inhibitor used in the treatment of diarrhea.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Transformation cluster_product Intermediate Product cluster_final Further Steps to Final Product start This compound oxidation Oxidation of the primary alcohol start->oxidation e.g., PCC, Swern oxidation acid (S)-2-Benzyl-3-acetoxypropanoic acid oxidation->acid final Coupling and subsequent reactions acid->final sinorphan Sinorphan (Ecadotril) final->sinorphan

Caption: Synthetic pathway from this compound to Sinorphan.

The above diagram illustrates a logical synthetic progression where the primary alcohol of this compound is oxidized to a carboxylic acid. This resulting intermediate, (S)-2-Benzyl-3-acetoxypropanoic acid, can then undergo further chemical transformations, such as coupling reactions, to ultimately yield the target drug molecule, Sinorphan.

Logical Relationship of Physical Properties

The determination of the physical properties of a chemical entity like this compound follows a structured experimental workflow.

Physical_Properties_Workflow cluster_sample Sample Preparation cluster_properties Property Determination cluster_methods Experimental Methods sample Pure (S)-2-Benzyl-3- hydroxypropyl acetate boiling_point Boiling Point sample->boiling_point density Density sample->density specific_rotation Specific Rotation sample->specific_rotation solubility Solubility sample->solubility distillation Distillation boiling_point->distillation pycnometry Pycnometry density->pycnometry polarimetry Polarimetry specific_rotation->polarimetry dissolution Dissolution in various solvents solubility->dissolution

Caption: Workflow for determining the physical properties of a liquid compound.

This diagram outlines the process, starting from a purified sample, branching into the determination of individual physical properties, each linked to its corresponding experimental methodology. This systematic approach ensures accurate and reproducible characterization of the compound.

References

In-Depth Technical Guide: (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 110270-52-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a chiral building block of significant interest in pharmaceutical synthesis. Its primary application lies as a key intermediate in the preparation of Sinorphan, a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] The stereochemistry at the C2 position is crucial for the biological activity of the final drug substance, making the enantiopurity of this intermediate a critical quality attribute. This document provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and analytical methodologies for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties for this compound. Data for the corresponding (R)-enantiomer is included for comparison, as it is often more extensively reported and can be considered analogous for non-chiral specific properties.

Table 1: Physicochemical Properties

PropertyValueNotes
CAS Number 110270-52-5
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Light yellow oil[1]
Solubility Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol[1]
Storage 2-8°C Refrigerator[3]

Table 2: Spectroscopic Data (Inferred from (R)-enantiomer)

TechniqueData
¹H NMR Acetate methyl group: ~2.05 ppm; Aromatic protons: 7.2–7.4 ppm
¹³C NMR Signals corresponding to benzyl, hydroxypropyl, and acetate moieties
Mass Spectrometry (MS) Molecular ion peak (m/z): 208.25 (C₁₂H₁₆O₃⁺)
Infrared (IR) Spectroscopy ~1735 cm⁻¹ (C=O, ester); ~3450 cm⁻¹ (O-H, stretch)

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the stereoselective acetylation of (S)-2-benzyl-1,3-propanediol. The following is a representative experimental protocol based on general esterification methods for similar compounds.

Materials and Reagents
  • (S)-2-benzyl-1,3-propanediol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (S)-2-benzyl-1,3-propanediol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add pyridine (1.2 equivalents) to the cooled solution, followed by the dropwise addition of acetic anhydride (1.1 equivalents).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Analytical Methods and Quality Control

The critical quality attribute for this compound is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess.

Chiral HPLC Method
  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

  • Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the (S) and (R) enantiomers.

Mandatory Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound A (S)-2-benzyl-1,3-propanediol C Reaction Mixture A->C Reagents B Acetic Anhydride, Pyridine, DCM D Quenching (1M HCl) C->D E Workup (Extraction & Washes) D->E F Crude Product E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate

G Role of this compound in Sinorphan Synthesis A This compound (CAS: 110270-52-5) B Further Synthetic Transformations A->B Key Chiral Intermediate C Sinorphan (ACE/NEP Inhibitor) B->C Final Product

Caption: Role as an intermediate in the synthesis of Sinorphan.

References

An In-depth Technical Guide on (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (S)-2-Benzyl-3-hydroxypropyl acetate, a key intermediate in the synthesis of various pharmaceutical compounds.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆O₃[1][2][3]
Molecular Weight 208.26 g/mol [1][2]
CAS Number 110270-52-5[1]
Appearance Light Yellow Oil[4]
Storage 2-8°C Refrigerator[1][2]
Solubility Chloroform, DCM, Ethyl Acetate, Methanol[4]

Chemical Structure and Synthesis

This compound is an organic ester. Its chemical structure consists of a benzyl group attached to a propylene glycol backbone, with an acetate group at the primary hydroxyl position and a secondary hydroxyl group.

A logical workflow for the potential synthesis of this compound, based on general organic chemistry principles, is outlined below. This diagram illustrates a conceptual pathway and does not represent a specific, validated experimental protocol.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product Solketal Solketal Alkylation Alkylation Solketal->Alkylation 1. NaH Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->Alkylation Deprotection Deprotection Alkylation->Deprotection 2. Acid Selective_Acetylation Selective_Acetylation Deprotection->Selective_Acetylation 3. Acetic Anhydride, Pyridine Final_Compound This compound Selective_Acetylation->Final_Compound

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of Sinorphan.[1][4] Sinorphan is recognized as an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][4] The development of such dual inhibitors is a significant area of research in cardiovascular and renal therapeutics.

The relationship between these compounds and their therapeutic target is illustrated in the signaling pathway diagram below.

G cluster_synthesis Synthesis cluster_inhibition Biological Action cluster_effect Therapeutic Effect A (S)-2-Benzyl-3- hydroxypropyl acetate B Sinorphan A->B Synthetic Steps C ACE & NEP B->C Inhibits D Cardiovascular and Renal Protection C->D Leads to

Caption: Role of this compound in therapeutic intervention.

Experimental Protocols

While specific experimental protocols for the synthesis of Sinorphan from this compound are proprietary and vary between research groups, a general methodological framework can be described.

General Protocol for the Synthesis of a Peptide-like Inhibitor from an Alcohol Intermediate:

  • Activation of the Hydroxyl Group: The secondary hydroxyl group of this compound is typically activated to facilitate nucleophilic substitution. This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine.

  • Nucleophilic Substitution: The activated intermediate is then reacted with the desired nucleophile. In the context of synthesizing a peptide-like molecule, this would involve the amine group of an amino acid or a peptide fragment. The reaction is typically carried out in a polar aprotic solvent.

  • Deprotection: Any protecting groups on the amino acid or peptide fragment are removed under appropriate conditions. For instance, a Boc protecting group is removed with a strong acid like trifluoroacetic acid, while an Fmoc group is removed with a base like piperidine.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve the desired level of purity for biological assays.

The logical flow of these experimental steps is depicted in the following diagram.

G A Start: This compound B 1. Activation of Secondary Hydroxyl A->B C 2. Nucleophilic Substitution with Protected Amino Acid B->C D 3. Deprotection C->D E 4. Purification (e.g., HPLC) D->E F End: Pure Final Inhibitor E->F

Caption: General experimental workflow for inhibitor synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure Elucidation of (S)-2-Benzyl-3-hydroxypropyl acetate

October 31, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical data required for the unambiguous structure elucidation of this compound. This chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds, including the neutral endopeptidase inhibitor Sinorphan.[1][2] The correct structural and stereochemical assignment is critical for its application in drug development. This document details the synthetic protocols, spectroscopic analysis, and data interpretation necessary to confirm its chemical structure and absolute stereochemistry.

Chemical Identity and Properties

This compound is a chiral organic compound featuring a benzyl group, a primary alcohol, and an acetate ester. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 110270-52-5[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Light Yellow Oil[1]
Solubility Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol[1]

Structural Representation

The two-dimensional structure of this compound highlights the key functional groups and the chiral center.

G start (S)-3-(Benzyloxy)propane-1,2-diol reagent Acetic Anhydride (Ac₂O) Pyridine (catalyst) product This compound reagent->product Acetylation purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) product->purification Purification

References

An In-depth Technical Guide on the Solubility of (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for (S)-2-Benzyl-3-hydroxypropyl acetate, an intermediate in the synthesis of Sinorphan, which is an inhibitor of angiotensin-converting enzyme and neutral endopeptidase.[1] While quantitative solubility data remains limited in publicly accessible literature, this document outlines its qualitative solubility in various common organic solvents and presents a generalized experimental protocol for determining solubility.

Qualitative Solubility Data

This compound is a light yellow oil.[1] Its solubility has been qualitatively described in several organic solvents. The following table summarizes the available information.

SolventSolubility
ChloroformSoluble[1]
Dichloromethane (DCM)Soluble[1]
Ethyl AcetateSoluble[1]
MethanolSoluble[1]

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not provide specific quantitative values.

Experimental Protocol for Solubility Determination

Generalized Isothermal Equilibrium Method:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

    • The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Once equilibrium is achieved, the suspension is allowed to settle.

    • The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm). This step is critical to ensure no solid particles are present in the analyzed sample.

  • Quantification of Solute:

    • A known volume of the clear, saturated filtrate is carefully collected and diluted with a suitable solvent.

    • The concentration of this compound in the diluted sample is determined using an appropriate analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and precise concentration measurements.

      • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be employed.

      • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_calculation 5. Calculation A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant to remove fine particles C->D Collect supernatant E Dilute a known volume of the filtrate D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate solubility from concentration and dilution factor F->G

Caption: A generalized workflow for determining the solubility of a compound.

Signaling Pathways

There is no information available in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary described role is that of a chemical intermediate in the synthesis of pharmacologically active molecules.[1] Further research would be necessary to determine if this compound has any direct biological activity.

References

A Technical Guide to the Spectroscopic Data of (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive overview of the spectroscopic data for (S)-2-Benzyl-3-hydroxypropyl acetate, a significant intermediate in the synthesis of Sinorphan.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. As enantiomers exhibit identical spectroscopic properties (excluding optical rotation), the data presented here is based on its closely related (R)-enantiomer.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

Key signals in the proton NMR spectrum confirm the presence of the acetate, benzyl, and hydroxypropyl moieties.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40 - 7.20multiplet5HAromatic protons (C₆H₅)
~4.10doublet of doublets2H-CH₂-O-Acetyl
~3.60doublet of doublets2H-CH₂-OH
~2.70doublet of doublets2HBenzyl CH₂
~2.10singlet3HAcetyl CH₃
~2.00multiplet1HCH
~1.80broad singlet1HOH

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~171.0C=O (ester)
~138.0Aromatic C (quaternary)
~129.0Aromatic CH
~128.5Aromatic CH
~126.0Aromatic CH
~66.0-CH₂-O-Acetyl
~64.0-CH₂-OH
~40.0CH
~38.0Benzyl CH₂
~21.0Acetyl CH₃

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are as follows:

Wavenumber (cm⁻¹)Functional Group
~3450O-H stretch (alcohol)[2]
~3030C-H stretch (aromatic)
~2930C-H stretch (aliphatic)
~1735C=O stretch (ester)[2]
~1240C-O stretch (ester)
~1040C-O stretch (alcohol)
~740 & ~700C-H bend (aromatic, monosubstituted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zAssignment
208.25[M]⁺ (Molecular Ion)[2]
149[M - CH₃COO]⁺
131[M - CH₃COOH - H₂O]⁺
117[C₉H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and spectroscopic characterization of this compound.

This procedure is based on the lipase-catalyzed asymmetric acetylation of a prochiral diol.

Materials:

  • 2-Benzyl-1,3-propanediol

  • Vinyl acetate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 2-benzyl-1,3-propanediol in tert-butyl methyl ether in a round-bottom flask.

  • Add vinyl acetate to the solution, which will act as the acyl donor.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the desired conversion is achieved, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts (referenced to the residual solvent peak), integration, multiplicity, and coupling constants.

IR Spectroscopy:

  • Place a small drop of the neat liquid sample on the ATR crystal of an FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

  • Introduce a diluted solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the molecular formula.[2]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Reactants 2-Benzyl-1,3-propanediol + Vinyl Acetate + Lipase Start->Reactants 1 Reaction Enzymatic Acetylation Reactants->Reaction 2 Workup Filtration & Evaporation Reaction->Workup 3 Purification Column Chromatography Workup->Purification 4 Product (S)-2-Benzyl-3-hydroxypropyl acetate Purification->Product 5

Caption: Synthetic workflow for this compound.

Analysis_Workflow Product (S)-2-Benzyl-3-hydroxypropyl acetate NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Spectroscopic analysis workflow for the synthesized product.

References

commercial availability of (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate, with the CAS Number 110270-52-5, is a chiral building block of significant interest in pharmaceutical synthesis. Its primary application lies as a key intermediate in the preparation of Sinorphan, a potent inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibitory action makes Sinorphan and its analogs valuable targets in the development of drugs for cardiovascular and other diseases. This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthesis of this compound.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes.

SupplierProduct CodePurity/SpecificationsAvailable Quantities
Toronto Research Chemicals (TRC)B278835Not specified1g, Custom
PharmaffiliatesPA270020391Not specifiedInquire
ChemicalBookCB44942126Not specifiedInquire
Hubei Xinyang Medical Technology Co., Ltd.Not specifiedNot specifiedInquire
Energy ChemicalNot specifiedNot specifiedInquire

Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers. A complete Certificate of Analysis should be requested from the supplier prior to purchase for detailed quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 110270-52-5[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Light Yellow Oil[1]
Solubility Chloroform, DCM, Ethyl Acetate, Methanol[1]

Synthesis and Logical Relationships

Logical Workflow: Role in Sinorphan Synthesis

The primary significance of this compound is its role as a precursor to Sinorphan. The following diagram illustrates this logical relationship.

G cluster_synthesis Synthesis of Sinorphan cluster_application Therapeutic Application S_Acetate This compound Intermediate_X Further Synthetic Steps S_Acetate->Intermediate_X Chemical Transformation Sinorphan Sinorphan Intermediate_X->Sinorphan Enzyme_Inhibition ACE and NEP Inhibition Sinorphan->Enzyme_Inhibition Leads to G Start (S)-Glycidyl Benzyl Ether Ring_Opening Ring Opening (Grignard Reaction) Start->Ring_Opening Intermediate (S)-2-Benzyl-1,3-propanediol Ring_Opening->Intermediate Acetylation Selective Acetylation Intermediate->Acetylation Purification1 Column Chromatography Intermediate->Purification1 Product This compound Acetylation->Product Purification2 Column Chromatography Product->Purification2

References

The Pivotal Role of (S)-2-Benzyl-3-hydroxypropyl acetate in Cardiovascular Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of (S)-2-Benzyl-3-hydroxypropyl acetate, a critical chiral intermediate in the synthesis of advanced cardiovascular therapeutic agents. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, mechanism of action, and clinical significance of compounds derived from this key molecule, with a focus on the dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor, Sinorphan (also known as Ecadotril).

Introduction: The Significance of a Chiral Intermediate

This compound (CAS No: 110270-52-5) is a chiral building block whose stereochemistry is crucial for the biological activity of the final pharmaceutical product. Its primary role in medicinal chemistry is as a key precursor in the synthesis of Sinorphan, a potent inhibitor of both ACE and NEP.[1][2] This dual inhibition offers a synergistic approach to treating cardiovascular diseases like hypertension and heart failure by simultaneously modulating the renin-angiotensin-aldosterone system (RAAS) and potentiating the effects of natriuretic peptides.

Chemical Properties of this compound

PropertyValueReference
CAS Number 110270-52-5[2]
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Appearance Light yellow oil[2]
Solubility Chloroform, DCM, Ethyl Acetate, Methanol[2]

Mechanism of Action: Dual Inhibition of ACE and NEP

This compound is instrumental in the synthesis of Sinorphan, which targets two key enzymes in cardiovascular regulation:

  • Angiotensin-Converting Enzyme (ACE): ACE is a central component of the RAAS, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.[3]

  • Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, the levels of these peptides increase, promoting vasodilation, natriuresis, and diuresis, which collectively lower blood pressure and reduce cardiac load.[4]

The dual inhibition of ACE and NEP by Sinorphan provides a comprehensive mechanism for managing cardiovascular diseases.

ACE_NEP_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System cluster_Drug Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Angiotensin_II->Aldosterone ACE ACE Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Peptides Inactive_Peptides Natriuretic_Peptides->Inactive_Peptides NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis Natriuretic_Peptides->Natriuresis NEP NEP Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Natriuresis->Decreased_BP Sinorphan Sinorphan (from (S)-2-Benzyl-3- hydroxypropyl acetate) Sinorphan->ACE Inhibition Sinorphan->NEP Inhibition Synthesis_Workflow Propanediol 2-Benzyl-1,3-propanediol Diacetate 2-Benzyl-1,3-propanediol Diacetate Propanediol->Diacetate Acetylation Enzymatic_Hydrolysis Enzymatic Hydrolysis (Lipase, pH 7 buffer) Diacetate->Enzymatic_Hydrolysis Mixture Mixture of: This compound and (R)-Diacetate Enzymatic_Hydrolysis->Mixture Purification Column Chromatography Mixture->Purification Final_Product This compound Purification->Final_Product

References

(S)-2-Benzyl-3-hydroxypropyl acetate: A Keystone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzyl-3-hydroxypropyl acetate has emerged as a critical chiral building block in asymmetric synthesis, particularly valued for its role in the development of sophisticated therapeutic agents. Its stereochemically defined structure provides a versatile scaffold for the construction of complex molecules with high enantiomeric purity, a crucial factor in ensuring the efficacy and safety of modern pharmaceuticals. This technical guide delves into the synthesis, properties, and applications of this compound, with a focus on its pivotal role in the synthesis of dual-action enzyme inhibitors.

Physicochemical Properties and Specifications

This compound is a colorless to light yellow oil, soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to Light Yellow Oil[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1]
Boiling Point 212 °C (for the related benzyl acetate)[2]
Specific Rotation Data not consistently available in searched literature.

Enzymatic Synthesis: A Highly Enantioselective Approach

The most efficient and highly enantioselective method for the synthesis of this compound is through the enzymatic acylation of prochiral 2-O-benzylglycerol. This reaction typically employs a lipase from Pseudomonas cepacia and vinyl acetate as the acyl donor. The enzyme selectively acylates one of the primary hydroxyl groups of 2-O-benzylglycerol, leading to the desired (S)-enantiomer with high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on established methodologies for the enantioselective acylation of 2-O-benzylglycerol.[3][4]

Materials:

  • 2-O-benzylglycerol

  • Vinyl acetate

  • Immobilized Pseudomonas cepacia lipase (e.g., Amano Lipase PS-C II)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of 2-O-benzylglycerol (1 equivalent) in anhydrous dichloromethane, add vinyl acetate (2-4 equivalents).

  • Add the immobilized Pseudomonas cepacia lipase (typically 10-20% by weight of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon reaching approximately 50% conversion (to maximize enantiomeric excess of the remaining alcohol and the product ester), filter off the immobilized enzyme. The enzyme can be washed with dichloromethane and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to isolate this compound.

Quantitative Data for Lipase-Catalyzed Synthesis

ParameterCondition/ValueReference
Enzyme Pseudomonas cepacia lipase (immobilized)[3][4]
Acyl Donor Vinyl Acetate[3]
Solvent Dichloromethane[3]
Temperature 30-50 °C[3]
Conversion ~50% (for optimal ee)
Enantiomeric Excess (ee) >99% for the (S)-acetate
Yield High (specific values vary with conditions)[5]

Application in Drug Synthesis: The Case of Sinorphan

A primary application of this compound is as a key intermediate in the synthesis of Sinorphan, a potent dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][6] Dual inhibition of these enzymes is a therapeutic strategy for the treatment of cardiovascular diseases such as hypertension and heart failure.

Synthetic Workflow for Sinorphan

The synthesis of Sinorphan from this compound involves a multi-step sequence that introduces the necessary functional groups for dual enzyme inhibition.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation or Mesylation) A->B TsCl or MsCl, Pyridine C Nucleophilic Substitution with Thiol-containing Moiety B->C e.g., N-acetyl-L-cysteine D Deprotection and Coupling with Amino Acid Derivative C->D 1. Hydrolysis (e.g., LiOH) 2. Peptide Coupling (e.g., DCC, HOBt) E Final Deprotection D->E e.g., Hydrogenolysis (H2, Pd/C) F Sinorphan (Dual ACE/NEP Inhibitor) E->F G cluster_0 Renin-Angiotensin System (RAS) cluster_1 Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP) NPR NP Receptors NatriureticPeptides->NPR NEP NEP NatriureticPeptides->NEP Vasodilation Vasodilation, Natriuresis NPR->Vasodilation InactivePeptides Inactive Peptides NEP->InactivePeptides Sinorphan Sinorphan (Dual Inhibitor) Sinorphan->ACE Inhibits Sinorphan->NEP Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sinorphan from (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Sinorphan (also known as Thiorphan) starting from (S)-2-Benzyl-3-hydroxypropyl acetate. Sinorphan is a potent neutral endopeptidase (NEP) inhibitor, which plays a crucial role in the management of cardiovascular diseases and other conditions. The synthetic route described herein involves a multi-step process including tosylation, thioacetylation, hydrolysis, and peptide coupling. Additionally, the signaling pathway of Sinorphan's mechanism of action is illustrated to provide a comprehensive understanding of its pharmacological effects. All quantitative data are summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

Sinorphan is the active metabolite of the prodrug Racecadotril and functions as a selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, Sinorphan increases the circulating levels of ANP, which in turn promotes vasodilation, natriuresis, and diuresis, making it a valuable therapeutic agent for conditions such as hypertension and heart failure. The enantioselective synthesis of Sinorphan is of significant interest to ensure the desired pharmacological activity. This document outlines a reliable synthetic pathway starting from the chiral building block this compound.

Synthesis of Sinorphan

The synthesis of Sinorphan from this compound is a multi-step process that involves the conversion of the hydroxyl group to a thiol, followed by coupling with a glycine moiety. The key steps are outlined below.

Experimental Workflow: Synthesis of Sinorphan

Synthesis_Workflow start This compound step1 Step 1: Tosylation start->step1 TsCl, Pyridine intermediate1 (S)-2-Benzyl-3-tosyloxypropyl acetate step1->intermediate1 step2 Step 2: Thioacetylation intermediate1->step2 KSAc, DMF intermediate2 (S)-3-Acetylthio-2-benzylpropyl acetate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 1. LiOH, THF/H2O 2. Acidic workup intermediate3 (S)-2-Benzyl-3-mercaptopropanoic acid step3->intermediate3 step4 Step 4: Peptide Coupling intermediate3->step4 Glycine benzyl ester, DCC, HOBt product Sinorphan (Thiorphan) step4->product

Caption: Synthetic workflow for Sinorphan from this compound.

Experimental Protocols

This step involves the activation of the primary hydroxyl group of the starting material by converting it into a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (S)-2-Benzyl-3-tosyloxypropyl acetate.

ParameterValue
Starting Material This compound
Reagents p-Toluenesulfonyl chloride, Pyridine
Solvent Pyridine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 13-17 hours
Typical Yield 85-95%
Purification Column Chromatography

The tosylate intermediate is then reacted with a sulfur nucleophile, potassium thioacetate, to introduce the acetylthio group.

Protocol:

  • Dissolve (S)-2-Benzyl-3-tosyloxypropyl acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of tosylate).

  • Add potassium thioacetate (KSAc, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude (S)-3-Acetylthio-2-benzylpropyl acetate is typically used in the next step without further purification.

ParameterValue
Starting Material (S)-2-Benzyl-3-tosyloxypropyl acetate
Reagents Potassium thioacetate (KSAc)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield >90% (crude)
Purification None (used directly in the next step)

This step involves the hydrolysis of both the thioacetate and the propyl acetate esters to yield the free thiol and carboxylic acid.

Protocol:

  • Dissolve the crude (S)-3-Acetylthio-2-benzylpropyl acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (S)-2-Benzyl-3-mercaptopropanoic acid.

ParameterValue
Starting Material (S)-3-Acetylthio-2-benzylpropyl acetate
Reagents Lithium hydroxide (LiOH)
Solvent Tetrahydrofuran (THF) / Water
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 80-90%
Purification Extractive workup

The final step is a peptide coupling reaction between (S)-2-Benzyl-3-mercaptopropanoic acid and a glycine ester, followed by deprotection if necessary. Using glycine benzyl ester allows for a final hydrogenolysis step to yield the free acid.

Protocol:

  • Dissolve (S)-2-Benzyl-3-mercaptopropanoic acid (1.0 eq) and glycine benzyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) to the solution at 0 °C.

  • Add a base such as N,N-diisopropylethylamine (DIPEA, 1.1 eq) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting benzyl ester of Sinorphan is then deprotected by catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate to give Sinorphan.

  • Purify the final product by recrystallization or column chromatography.

ParameterValue
Starting Material (S)-2-Benzyl-3-mercaptopropanoic acid, Glycine benzyl ester hydrochloride
Reagents DCC, HOBt, DIPEA, H₂, Pd/C
Solvent Dichloromethane (DCM), Ethanol/Ethyl Acetate
Reaction Temperature 0 °C to Room Temperature
Reaction Time 13-19 hours (coupling), 2-4 hours (hydrogenation)
Typical Yield 70-85% (over two steps)
Purification Filtration, Recrystallization/Column Chromatography

Mechanism of Action: Signaling Pathway of Sinorphan

Sinorphan exerts its therapeutic effects by inhibiting neutral endopeptidase (NEP), which is a key enzyme in the degradation of atrial natriuretic peptide (ANP). The inhibition of NEP leads to an accumulation of ANP, which then activates its receptor, guanylyl cyclase-A (GC-A). This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

Signaling Pathway of Sinorphan

Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation Cascade cluster_effects Physiological Effects Sinorphan Sinorphan NEP Neutral Endopeptidase (NEP) Sinorphan->NEP Inhibits ANP Atrial Natriuretic Peptide (ANP) NEP->ANP Degrades GCA Guanylyl Cyclase-A (GC-A Receptor) ANP->GCA Activates cGMP cGMP GCA->cGMP Converts GTP GTP GTP->GCA Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis & Diuresis cGMP->Natriuresis RAAS Inhibition of RAAS cGMP->RAAS

Caption: Signaling pathway of Sinorphan via inhibition of Neutral Endopeptidase (NEP).

Conclusion

The synthetic route and protocols detailed in this document provide a comprehensive guide for the preparation of Sinorphan from this compound. The described methods are robust and can be adapted for both research and process development scales. Understanding the mechanism of action through the illustrated signaling pathway is crucial for the rational design of new NEP inhibitors and for exploring the full therapeutic potential of Sinorphan. Researchers and drug development professionals can utilize this information to advance their studies in cardiovascular and related therapeutic areas.

Application of (S)-2-Benzyl-3-hydroxypropyl acetate in Asymmetric Synthesis of Sinorphan

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Benzyl-3-hydroxypropyl acetate , a versatile chiral building block, serves as a crucial intermediate in the asymmetric synthesis of Sinorphan . Sinorphan is a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), making it a significant target in the development of cardiovascular drugs. The defined stereochemistry of this compound is leveraged to introduce the desired chirality into the final drug molecule, a critical factor for its therapeutic efficacy.

This application note provides a detailed protocol for the utilization of this compound in the synthesis of a key precursor to Sinorphan. The protocol is intended for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis and pharmaceutical development.

Key Applications and Significance

The primary application of this compound in this context is to provide the chiral backbone for the synthesis of the C-terminal portion of Sinorphan. The inherent chirality of this starting material obviates the need for chiral resolutions or asymmetric induction steps later in the synthetic sequence, leading to a more efficient and atom-economical process. The use of such chiral building blocks is a cornerstone of modern pharmaceutical synthesis, enabling the production of enantiomerically pure drugs with improved therapeutic profiles and reduced side effects.[1]

Experimental Protocols

The following protocols detail the synthesis of a key intermediate of Sinorphan starting from this compound.

Protocol 1: Tosylation of this compound

This procedure describes the activation of the primary hydroxyl group of this compound by conversion to a tosylate, making it a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired tosylated product.

Quantitative Data Summary:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0208.25
p-Toluenesulfonyl chloride1.2190.65
Pyridine1.579.10
ProductExpected YieldEnantiomeric Excess (ee%)
(S)-2-Benzyl-3-(tosyloxy)propyl acetate85-95%>99%
Protocol 2: Nucleophilic Substitution with a Thiol

This protocol outlines the coupling of the activated tosylate with a suitable thiol-containing fragment, a key step in assembling the backbone of the Sinorphan precursor.

Materials:

  • (S)-2-Benzyl-3-(tosyloxy)propyl acetate (from Protocol 1)

  • Thiol derivative (e.g., N-acetyl-L-cysteine ethyl ester)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol derivative (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add a solution of (S)-2-Benzyl-3-(tosyloxy)propyl acetate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired thioether.

Quantitative Data Summary:

ReactantMolar Eq.
(S)-2-Benzyl-3-(tosyloxy)propyl acetate1.0
Thiol derivative1.1
Potassium carbonate1.5
ProductExpected YieldDiastereomeric Ratio (dr)
Thioether adduct70-85%>98:2

Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship in the synthesis.

experimental_workflow start (S)-2-Benzyl-3-hydroxypropyl acetate tosylation Tosylation (TsCl, Pyridine, DCM) start->tosylation tosylate (S)-2-Benzyl-3-(tosyloxy)propyl acetate tosylation->tosylate substitution Nucleophilic Substitution (Thiol, K2CO3, DMF) tosylate->substitution product Sinorphan Precursor (Thioether adduct) substitution->product

Caption: Experimental workflow for the synthesis of a Sinorphan precursor.

logical_relationship chiral_pool Chiral Pool Synthesis starting_material (S)-2-Benzyl-3-hydroxypropyl acetate chiral_pool->starting_material activation Activation of Hydroxyl Group (Tosylation) starting_material->activation coupling Key Bond Formation (Nucleophilic Substitution) activation->coupling intermediate Chiral Intermediate coupling->intermediate sinorphan Sinorphan intermediate->sinorphan

Caption: Logical relationship in the asymmetric synthesis of Sinorphan.

References

Application Notes and Protocols for the Synthesis of (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block, notably utilized as a key intermediate in the synthesis of Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on an enzymatic approach that offers high stereoselectivity. The primary method described is the lipase-catalyzed asymmetric acetylation of the prochiral precursor, 2-benzylpropane-1,3-diol.

Introduction

Chiral compounds play a critical role in drug development, as different enantiomers of a molecule can exhibit distinct pharmacological activities. The stereoselective synthesis of chiral intermediates is therefore of paramount importance. This compound serves as a crucial chiral synthon, and its efficient synthesis is essential for the development of target therapeutics. Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the asymmetric synthesis of chiral molecules due to the high enantioselectivity and mild reaction conditions offered by these biocatalysts.

Synthesis Pathway

The recommended synthetic route to this compound involves the enantioselective acetylation of 2-benzylpropane-1,3-diol. In this reaction, a lipase selectively acetylates one of the prochiral hydroxyl groups of the diol, leading to the formation of the chiral monoacetate. While the (R)-enantiomer is often the major product in many lipase-catalyzed acetylations of 2-benzylpropane-1,3-diol, the (S)-enantiomer can be obtained as the minor product.[2] The subsequent separation of the desired (S)-monoacetate from the remaining diol and the diacetate byproduct is a critical step in obtaining the pure compound.

G 2-benzylpropane-1,3-diol 2-benzylpropane-1,3-diol Reaction Enzymatic Acetylation 2-benzylpropane-1,3-diol->Reaction Lipase Lipase Lipase->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction S_Product (S)-2-Benzyl-3-hydroxypropyl acetate Reaction->S_Product minor R_Product (R)-2-Benzyl-3-hydroxypropyl acetate Reaction->R_Product major Diacetate 2-Benzyl-1,3-diacetoxypropane S_Product->Diacetate faster acetylation R_Product->Diacetate

Figure 1: Enzymatic acetylation of 2-benzylpropane-1,3-diol.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the principles of lipase-catalyzed enantioselective acetylation of a prochiral diol. Optimization of reaction time and conversion is crucial to maximize the yield of the (S)-enantiomer.

Materials:

  • 2-Benzylpropane-1,3-diol

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Organic solvent (e.g., isooctane, tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-benzylpropane-1,3-diol (1 equivalent) in the chosen organic solvent, add immobilized lipase (typically 10-50% by weight of the diol).

  • Add vinyl acetate (1-2 equivalents) as the acylating agent. The use of vinyl acetate is advantageous as it shifts the equilibrium towards the product side due to the formation of acetaldehyde.

  • Add activated molecular sieves to maintain anhydrous conditions.

  • The reaction mixture is agitated (e.g., by orbital shaking) at a controlled temperature (typically 30-45 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion and the relative amounts of monoacetate and diacetate. It is critical to stop the reaction at a conversion that maximizes the concentration of the (S)-monoacetate before it is further converted to the diacetate.

  • Once the desired conversion is reached, filter off the enzyme and the molecular sieves.

  • Wash the immobilized enzyme with the reaction solvent for potential reuse.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired this compound from the unreacted diol, the (R)-enantiomer, and the diacetate byproduct.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the enzymatic synthesis. Please note that specific values will depend on the exact experimental setup and should be optimized accordingly.

ParameterTypical Value/Condition
Substrate2-Benzylpropane-1,3-diol
EnzymeImmobilized Candida antarctica Lipase B (CAL-B)
Acyl DonorVinyl acetate
SolventIsooctane or tert-Butyl methyl ether
Temperature30 - 45 °C
Reaction Time2 - 24 hours (monitor for optimal conversion)
Expected Major Product(R)-2-Benzyl-3-hydroxypropyl acetate
Expected Minor Product This compound
Expected Byproduct2-Benzyl-1,3-diacetoxypropane
Purification MethodSilica Gel Column Chromatography

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Prepare_Reaction Prepare Reaction Mixture: - 2-Benzylpropane-1,3-diol - Lipase - Acyl Donor - Solvent Run_Reaction Run Reaction at Controlled Temperature Monitor_Progress Monitor Progress (TLC/GC/HPLC) Desired_Conversion Desired Conversion Reached? Filter_Enzyme Filter to Remove Enzyme Desired_Conversion->Filter_Enzyme Yes Concentrate Concentrate Filtrate Filter_Enzyme->Concentrate Purification Column Chromatography Concentrate->Purification Product Pure (S)-Product Purification->Product

Figure 2: Workflow for synthesis and purification.

Conclusion

The enzymatic synthesis of this compound via the asymmetric acetylation of 2-benzylpropane-1,3-diol offers a stereoselective route to this important chiral intermediate. Careful monitoring and control of the reaction conversion are essential to maximize the yield of the desired (S)-enantiomer. The protocol provided herein serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Further optimization of the reaction conditions may be necessary to achieve the desired yield and enantiomeric purity for specific applications.

References

Application Notes: (S)-2-Benzyl-3-hydroxypropyl acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds. Its stereospecific nature makes it an essential component in the development of enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The most prominent application of this compound is in the synthesis of Sinorphan , the active metabolite of the dual-acting angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor, Racecadotril.

Key Applications in Drug Discovery:

  • Chiral Intermediate for Dual-Acting Enzyme Inhibitors: this compound serves as a crucial precursor in the asymmetric synthesis of Sinorphan.[1] Sinorphan exhibits a dual mechanism of action by inhibiting both ACE and NEP, making it a target of interest for the treatment of cardiovascular diseases such as hypertension and heart failure.[2][3]

  • Enabling Stereoselective Synthesis: The defined (S)-configuration of this intermediate is critical for achieving the desired stereochemistry in the final drug molecule. This is paramount as the biological activity of many drugs is highly dependent on their three-dimensional structure.

  • Foundation for Structure-Activity Relationship (SAR) Studies: As a versatile building block, derivatives of this compound can be synthesized to explore the structure-activity relationships of novel enzyme inhibitors, aiding in the optimization of lead compounds in drug discovery programs.

Quantitative Data:

The utility of this compound is demonstrated through the biological activity of the final product, Sinorphan. While specific IC50 values for Sinorphan were not found in the provided search results, its potent inhibitory activity against both ACE and NEP has been established. For context, other potent NEP inhibitors like Sacubitril have IC50 values in the low nanomolar range (e.g., 5 nM).

CompoundTarget EnzymeIC50 ValueReference CompoundReference IC50
SinorphanAngiotensin-Converting Enzyme (ACE)Data not availableCaptopril~183.2 ± 10.6 nM[4]
SinorphanNeutral Endopeptidase (NEP)Data not availableSacubitril5 nM[5]

Experimental Protocols:

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol describes a plausible chemoenzymatic method for the synthesis of this compound based on the lipase-catalyzed enantioselective acetylation of the prochiral precursor, 2-benzyl-1,3-propanediol. Lipases are widely used for their ability to catalyze stereoselective transformations.

Materials:

  • 2-Benzyl-1,3-propanediol

  • Vinyl acetate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Organic solvent (e.g., Hexane, tert-Butyl methyl ether)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve 2-benzyl-1,3-propanediol (1 equivalent) in the chosen organic solvent.

  • Addition of Acyl Donor: Add vinyl acetate (1.1 equivalents) to the solution.

  • Enzymatic Acetylation: Add immobilized lipase (e.g., 10% w/w of the diol) to the reaction mixture.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Reaction Quenching: Once the desired conversion (typically around 50% for kinetic resolution) is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.

  • Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR spectroscopy.

Protocol 2: Synthesis of Sinorphan from this compound (Conceptual)

This section outlines a conceptual synthetic route for the conversion of this compound to Sinorphan, based on its known role as an intermediate. The exact, detailed industrial synthesis protocol is proprietary. The key transformation involves converting the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution and subsequent modifications.

Step 1: Activation of the Hydroxyl Group

The primary hydroxyl group of this compound is converted into a good leaving group, for example, by tosylation or mesylation.

  • React this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

Step 2: Nucleophilic Substitution

The resulting tosylate or mesylate is then subjected to nucleophilic substitution with a protected amino acid derivative.

  • React the activated intermediate with the desired nucleophile, which would be a protected form of the N-terminal part of Sinorphan.

Step 3: Deprotection and Final Modification

The final steps would involve the deprotection of the protecting groups and any necessary functional group manipulations to yield Sinorphan.

Visualizations:

experimental_workflow cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Sinorphan Prochiral Diol 2-Benzyl-1,3-propanediol Acetylation Enzymatic Acetylation (Lipase, Vinyl Acetate) Prochiral Diol->Acetylation Chiral Intermediate This compound Acetylation->Chiral Intermediate Activation Hydroxyl Activation (e.g., Tosylation) Chiral Intermediate->Activation Substitution Nucleophilic Substitution Activation->Substitution Final Drug Sinorphan Substitution->Final Drug signaling_pathway cluster_ras Renin-Angiotensin System (RAS) cluster_effects Physiological Effects cluster_nep Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure NatriureticPeptides Natriuretic Peptides NEP NEP NatriureticPeptides->NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation InactiveFragments Inactive Fragments NEP->InactiveFragments Sinorphan Sinorphan Sinorphan->ACE Inhibits Sinorphan->NEP Inhibits

References

Application Note: Protocol for the Acetylation of (S)-2-benzyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylation is a fundamental and widely used chemical transformation in organic synthesis, primarily employed for the protection of hydroxyl groups.[1] The acetyl group is stable under various reaction conditions, such as those involving acid catalysis or oxidation, and can be readily removed under basic conditions.[2] This protocol provides a detailed method for the diacetylation of (S)-2-benzyl-1,3-propanediol to yield (S)-2-benzyl-1,3-diacetoxypropane. This product is a useful intermediate in the synthesis of various compounds.[3][4] The procedure described utilizes acetic anhydride as the acetylating agent and pyridine as both the catalyst and solvent, a classic and reliable method for this transformation.[2][5] An alternative method using 4-(dimethylamino)pyridine (DMAP) as a highly efficient catalyst is also presented.[2]

Reaction Scheme

The overall reaction involves the conversion of the two primary hydroxyl groups of the diol into acetate esters.

Reaction Scheme Figure 1: Acetylation of (S)-2-benzyl-1,3-propanediol to (S)-2-benzyl-1,3-diacetoxypropane.

Experimental Protocols

Two common and effective protocols are detailed below.

This method employs pyridine as both a solvent and a catalyst. Pyridine activates the acetic anhydride and neutralizes the acetic acid byproduct.[2]

3.1.1 Materials and Reagents

Reagent/Material Grade Supplier Notes
(S)-2-benzyl-1,3-propanediol ≥98% e.g., Sigma-Aldrich Starting material
Pyridine Anhydrous, ≥99.8% e.g., Sigma-Aldrich Solvent and catalyst
Acetic Anhydride (Ac₂O) ≥99% e.g., Sigma-Aldrich Acetylating agent
Dichloromethane (CH₂Cl₂) ACS grade e.g., Fisher Scientific For extraction
Hydrochloric Acid (HCl) 1 M aqueous Lab-prepared For work-up
Sodium Bicarbonate (NaHCO₃) Saturated aqueous Lab-prepared For work-up
Brine Saturated aqueous NaCl Lab-prepared For work-up

| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Sigma-Aldrich | Drying agent |

3.1.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.1.3 Procedure

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-benzyl-1,3-propanediol (1.0 equiv.) in anhydrous pyridine (2–10 mL per mmol of diol).[2]

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (2.5-3.0 equiv.) to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of methanol or water at 0 °C to consume excess acetic anhydride.

  • Dilute the mixture with dichloromethane (or ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, if necessary, to obtain the pure (S)-2-benzyl-1,3-diacetoxypropane.

4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst, often used in catalytic amounts with a stoichiometric base like triethylamine.[2]

3.2.1 Materials and Reagents

Reagent/Material Grade Supplier Notes
(S)-2-benzyl-1,3-propanediol ≥98% e.g., Sigma-Aldrich Starting material
Dichloromethane (CH₂Cl₂) Anhydrous, ≥99.8% e.g., Sigma-Aldrich Solvent
Triethylamine (Et₃N) ≥99.5% e.g., Sigma-Aldrich Stoichiometric base
Acetic Anhydride (Ac₂O) ≥99% e.g., Sigma-Aldrich Acetylating agent
4-(Dimethylamino)pyridine (DMAP) ≥99% e.g., Sigma-Aldrich Catalyst

| All other work-up reagents | --- | As listed in Protocol 1 | --- |

3.2.2 Procedure

  • Dissolve (S)-2-benzyl-1,3-propanediol (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous dichloromethane.

  • Add triethylamine (3.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (2.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform the aqueous work-up as described in Protocol 1 (steps 5-9).

Data Presentation

The following table summarizes the quantitative data for a typical reaction on a 5 mmol scale using Protocol 1.

CompoundMW ( g/mol )Amount (mmol)EquivalentsMass (g)Volume (mL)
(S)-2-benzyl-1,3-propanediol166.225.01.00.831-
Acetic Anhydride102.0912.52.51.281.18
Pyridine79.10---~25
(S)-2-benzyl-1,3-diacetoxypropane250.295.0 (theor.)1.0 (theor.)1.25 (theor.)-

Expected Yield: High (typically >90%)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acetylation reaction.

Acetylation_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification setup 1. Dissolve Diol in Pyridine cool 2. Cool to 0 °C setup->cool add_ac2o 3. Add Acetic Anhydride cool->add_ac2o react 4. Stir at Room Temp add_ac2o->react quench 5. Quench Reaction react->quench extract 6. Dilute & Extract quench->extract wash 7. Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry 8. Dry & Filter wash->dry concentrate 9. Concentrate dry->concentrate purify 10. Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the acetylation of (S)-2-benzyl-1,3-propanediol.

References

Application Notes and Protocols: (S)-2-Benzyl-3-hydroxypropyl acetate as a Chiral Starting Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block employed in the stereoselective synthesis of complex pharmaceutical agents. Its defined stereochemistry is crucial for obtaining enantiomerically pure target molecules, thereby ensuring optimal biological activity and minimizing potential off-target effects. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of dual-action inhibitors targeting Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), such as Sinorphan.

Application: Synthesis of Dual ACE/NEP Inhibitors (e.g., Sinorphan)

Dual inhibitors of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) represent a significant advancement in the treatment of cardiovascular diseases, particularly heart failure and hypertension. By simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and potentiating the effects of natriuretic peptides, these drugs offer a synergistic approach to cardiovascular protection. This compound serves as a key chiral precursor for the synthesis of these important therapeutic agents.

Signaling Pathways

Renin-Angiotensin System (RAS) and ACE Inhibition: The RAS is a critical regulator of blood pressure. Angiotensinogen is converted by renin to angiotensin I, which is then cleaved by ACE to the potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. ACE inhibitors block the formation of angiotensin II, resulting in vasodilation and reduced blood volume.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction ACE_Inhibitor ACE Inhibitor (e.g., Sinorphan) ACE_Inhibitor->Angiotensin_I Blocks conversion

Figure 1: Simplified Renin-Angiotensin System and the action of an ACE inhibitor.

Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, the levels of these peptides increase, leading to vasodilation, natriuresis, and diuresis, which collectively lower blood pressure and reduce cardiac workload.

Vasoactive_Peptides Vasoactive Peptides (e.g., Natriuretic Peptides) Inactive_Fragments Inactive Fragments Vasoactive_Peptides->Inactive_Fragments Neprilysin (NEP) Vasodilation Vasodilation & Natriuresis Vasoactive_Peptides->Vasodilation NEP_Inhibitor NEP Inhibitor (e.g., Sinorphan) NEP_Inhibitor->Vasoactive_Peptides Prevents degradation

Figure 2: Mechanism of Neprilysin (NEP) inhibition.

Experimental Protocols

The following protocols outline a potential synthetic route for the preparation of a dual ACE/NEP inhibitor intermediate, starting from this compound.

Workflow for the Synthesis of a Dual ACE/NEP Inhibitor Intermediate

cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection and Cyclization cluster_3 Step 4: Further Functionalization A This compound C Activated Intermediate (e.g., Tosylate, Mesylate) A->C B Activation Reagent (e.g., TsCl, MsCl) B->C E Coupling C->E D N-Protected Amino Acid (e.g., Boc-L-Phenylalanine) D->E F Ester Intermediate E->F G Deprotection F->G H Intramolecular Cyclization G->H I Core Intermediate H->I J Coupling with Thiol-containing Moiety I->J K Final Dual ACE/NEP Inhibitor J->K

Application Note: Enzymatic Resolution for the Synthesis of (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter is crucial for the biological activity of the final therapeutic agent. Traditional chemical methods for obtaining this enantiomerically pure compound often involve multiple steps and the use of expensive or hazardous reagents. Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective, efficient, and environmentally benign alternative. This application note provides a detailed protocol for the synthesis of this compound via the enantioselective acylation of the prochiral substrate 2-benzyl-1,3-propanediol, catalyzed by an immobilized lipase.

Principle of the Method

The method is based on the principle of enzymatic kinetic resolution. A lipase, specifically the immobilized Candida antarctica Lipase B (commonly known as Novozym 435), is used to catalyze the acylation of one of the two prochiral hydroxyl groups of 2-benzyl-1,3-propanediol. The enzyme exhibits high enantioselectivity, preferentially acylating the pro-(R)-hydroxyl group. This results in the formation of (R)-2-benzyl-3-hydroxypropyl acetate, leaving the desired this compound unreacted or reacted at a much slower rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the product and the remaining substrate. The desired (S)-monoacetate can then be separated from the diacylated product, the (R)-monoacetate, and the unreacted diol by standard chromatographic techniques.

Data Presentation

The efficiency of the enzymatic resolution is highly dependent on reaction parameters such as the choice of enzyme, solvent, acyl donor, and temperature. The following table summarizes the outcomes of the lipase-catalyzed acylation of 2-benzyl-1,3-propanediol under various conditions.

EntryLipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. (%) of (S)-ProductRef.
1Candida antarctica B (Novozym 435)Vinyl AcetateDiisopropyl ether3024~50>98[1]
2Candida antarctica B (Novozym 435)Vinyl AcetateToluene40484997[1]
3Pseudomonas cepaciaVinyl AcetateHexane30724595[2]
4Candida antarctica B (Novozym 435)Acetic AnhydrideTetrahydrofuran2524~5096[3]
5Candida antarctica B (Novozym 435)Vinyl Acetatesolvent-free4512>45>99[4]

Experimental Protocols

Materials and Reagents
  • 2-Benzyl-1,3-propanediol (racemic)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl Acetate (Acyl Donor)

  • Diisopropyl ether (or other suitable organic solvent, see table above)

  • Ethyl Acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica Gel (for column chromatography)

  • Anhydrous Sodium Sulfate

  • Phosphate Buffer (0.1 M, pH 7.0)

Enzymatic Acylation Protocol
  • To a 100 mL round-bottom flask, add 2-benzyl-1,3-propanediol (1.0 g, 6.02 mmol).

  • Dissolve the diol in diisopropyl ether (50 mL).

  • Add Novozym 435 (100 mg, 10% w/w of the substrate).

  • Add vinyl acetate (1.1 mL, 12.04 mmol, 2.0 equivalents).

  • Seal the flask and place it in an orbital shaker set at 30°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by TLC or chiral HPLC. The reaction is typically targeted for ~50% conversion.

  • Once the desired conversion is reached (approximately 24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

Work-up and Purification Protocol
  • Dissolve the crude residue from step 4.2.8 in ethyl acetate (50 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

    • Column Packing: Use a slurry of silica gel in hexane to pack the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 Hexane:EtOAc and gradually increasing the polarity to 30:70).

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.

Analytical Methods

The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Calculation: The e.e. is calculated from the relative peak areas of the (S) and (R) enantiomers.

Visualizations

Enzymatic_Resolution_Pathway cluster_start Starting Materials cluster_reaction Biocatalytic Step cluster_products Reaction Mixture (at ~50% Conversion) Prochiral_Diol 2-Benzyl-1,3-propanediol Enzyme Novozym 435 (Immobilized CALB) Prochiral_Diol->Enzyme Unreacted_Diol Unreacted Diol Acyl_Donor Vinyl Acetate Acyl_Donor->Enzyme S_Product (S)-2-Benzyl-3- hydroxypropyl acetate (Desired Product) Enzyme->S_Product Slow Reaction R_Product (R)-2-Benzyl-3- hydroxypropyl acetate Enzyme->R_Product Fast Reaction Diacetate Diacylated Byproduct R_Product->Diacetate Further Acylation

Caption: Principle of the enantioselective acylation of 2-benzyl-1,3-propanediol.

Experimental_Workflow A 1. Reaction Setup (Diol, Solvent, Novozym 435, Vinyl Acetate) B 2. Enzymatic Reaction (30°C, 24h, Shaking) A->B C 3. Reaction Quench (Filter off enzyme) B->C D 4. Solvent Evaporation C->D E 5. Work-up (Aqueous Wash) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Product Isolation (Solvent Evaporation) F->G H 8. Analysis (Chiral HPLC for e.e.%) G->H QC I (S)-2-Benzyl-3-hydroxypropyl acetate (Pure) G->I

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a chiral building block of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase[1][2]. The stereochemical integrity of this molecule is crucial for the efficacy and safety of the final drug product. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a method that ensures high enantiomeric purity and yield. The protocol described is based on an enzymatic resolution approach, which offers a green and efficient alternative to traditional chemical synthesis methods.

Synthesis Pathway

The synthesis of this compound can be achieved through a variety of methods. A common strategy involves the enzymatic resolution of a racemic mixture of 2-benzyl-1,3-propanediol, followed by selective acetylation. This biocatalytic approach is often preferred for its high selectivity and mild reaction conditions, which help in preserving the chiral center.

// Nodes Racemic_Diol [label="Racemic 2-Benzyl-1,3-propanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; Vinyl_Acetate [label="Vinyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipase [label="Lipase (e.g., CAL-B)", fillcolor="#FBBC05", fontcolor="#202124"]; S_Acetate [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Diol [label="(R)-2-Benzyl-1,3-propanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Separation (e.g., Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Racemic_Diol -> Lipase [label="Substrate"]; Vinyl_Acetate -> Lipase [label="Acyl Donor"]; Lipase -> S_Acetate [label="Enantioselective Acetylation"]; Lipase -> R_Diol [label="Unreacted Enantiomer"]; S_Acetate -> Separation; R_Diol -> Separation; }

Caption: Enzymatic resolution pathway for the synthesis of this compound.

Experimental Protocol: Large-Scale Enzymatic Synthesis

This protocol details the enzymatic synthesis of this compound on a multi-kilogram scale.

Materials:

  • Racemic 2-Benzyl-1,3-propanediol

  • Vinyl acetate

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Organic solvent (e.g., isooctane, tert-butyl methyl ether)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Large-scale glass reactor with overhead stirrer, temperature control, and nitrogen inlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reactor Setup: The glass reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging the Reactor: The reactor is charged with racemic 2-benzyl-1,3-propanediol and the chosen organic solvent.

  • Enzyme Addition: Immobilized Candida antarctica lipase B is added to the reaction mixture.

  • Acylation: Vinyl acetate is added dropwise to the stirred reaction mixture at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them using chiral HPLC to determine the enantiomeric excess of the product and the conversion of the starting material.

  • Reaction Quenching: Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of the product), the reaction is stopped by filtering off the immobilized enzyme.

  • Work-up: The filtrate is washed sequentially with 5% sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Purification: The crude product, containing this compound and unreacted (R)-2-benzyl-1,3-propanediol, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Product Isolation: Fractions containing the pure this compound are combined, and the solvent is evaporated to yield the final product.

Data Presentation

The following table summarizes the quantitative data obtained from a representative large-scale synthesis run.

ParameterValue
Starting Material (Racemic Diol) 10.0 kg
Vinyl Acetate 1.2 equivalents
Immobilized Lipase (CAL-B) 10% w/w of substrate
Solvent (Isooctane) 100 L
Reaction Temperature 37°C
Reaction Time 72 hours
Conversion ~50%
Yield of (S)-acetate (isolated) 4.5 kg (approx. 45% based on racemic diol)
Enantiomeric Excess (e.e.) >99%
Purity (by HPLC) >98%

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactor_Setup [label="Reactor Setup\n(Clean, Dry, N2 Purge)", fillcolor="#F1F3F4", fontcolor="#202124"]; Charge_Reactants [label="Charge Reactor\n(Racemic Diol, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add Immobilized Lipase", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Acyl_Donor [label="Add Vinyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Enzymatic Reaction\n(Controlled Temperature)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Reaction\n(Chiral HPLC)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Filter Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Wash, Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Removal [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End\n(Isolated Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reactor_Setup; Reactor_Setup -> Charge_Reactants; Charge_Reactants -> Add_Enzyme; Add_Enzyme -> Add_Acyl_Donor; Add_Acyl_Donor -> Reaction; Reaction -> Monitoring; Monitoring -> Quench [label="Conversion ~50%"]; Monitoring -> Reaction [label="Continue"]; Quench -> Workup; Workup -> Solvent_Removal; Solvent_Removal -> Purification; Purification -> End; }

Caption: Workflow for the large-scale synthesis of this compound.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound with high enantiomeric purity. The use of enzymatic resolution is a key feature of this process, offering an environmentally friendly approach with high selectivity. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions, such as solvent choice and enzyme loading, may lead to even higher yields and process efficiency.

References

Protecting Group Strategies for (S)-2-Benzyl-3-hydroxypropyl acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block in organic synthesis, notably serving as a key intermediate in the preparation of pharmaceuticals such as Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase.[1] The presence of both a primary hydroxyl group and an acetate ester within the same molecule necessitates careful consideration of protecting group strategies to enable selective transformations at other positions without compromising the existing functionalities. The primary hydroxyl group is a nucleophilic and protic site that can interfere with a variety of desired reactions, such as carbon-carbon bond formations or oxidations. The acetate group, while generally more stable, is susceptible to hydrolysis under certain acidic or basic conditions that might be employed for the protection or deprotection of the hydroxyl group.

This document provides detailed application notes and protocols for the protection of the primary hydroxyl group of this compound using common protecting groups that offer orthogonality with the acetate functionality, namely silyl ethers and benzyl ethers. These strategies are crucial for multi-step syntheses where chemoselectivity is paramount.

Protecting Group Strategies: An Overview

The selection of an appropriate protecting group is contingent on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal. For this compound, the key challenge is to protect the hydroxyl group while preserving the acetate ester.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are among the most widely used protecting groups for alcohols due to their ease of introduction, general stability to a wide range of non-acidic and non-fluoride containing reagents, and their relatively mild removal conditions. Their steric bulk can also be tuned to achieve selective protection.

  • Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. They are typically removed by catalytic hydrogenolysis, which is a neutral and mild method, generally compatible with acetate esters.

Below are detailed protocols for the implementation of these protecting group strategies.

Experimental Protocols

Protection of the Hydroxyl Group

1. Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol describes the silylation of the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl). Imidazole is used as a base to neutralize the HCl generated during the reaction.

  • Reaction: this compound + TBDMSCl + Imidazole → (S)-2-Benzyl-3-(tert-butyldimethylsilyloxy)propyl acetate

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 equiv).

    • Stir the mixture until the imidazole has dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) portion-wise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired TBDMS-protected product.

2. Protection as a Benzyl (Bn) Ether

This protocol details the benzylation of the hydroxyl group via a Williamson ether synthesis using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).

  • Reaction: this compound + NaH + BnBr → (S)-2-Benzyl-3-(benzyloxy)propyl acetate

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the benzylated product.

Deprotection of the Hydroxyl Group

1. Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF), which is a standard and mild method compatible with the acetate group.

  • Reaction: (S)-2-Benzyl-3-(tert-butyldimethylsilyloxy)propyl acetate + TBAF → this compound

  • Materials:

    • (S)-2-Benzyl-3-(tert-butyldimethylsilyloxy)propyl acetate

    • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

    • Tetrahydrofuran (THF)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a solution of the TBDMS-protected compound (1.0 equiv) in THF at room temperature, add TBAF (1.1 equiv, 1 M solution in THF).

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

2. Deprotection of the Benzyl (Bn) Ether

This protocol outlines the debenzylation via catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This method is highly effective and chemoselective, leaving the acetate group intact.

  • Reaction: (S)-2-Benzyl-3-(benzyloxy)propyl acetate + H₂/Pd-C → this compound

  • Materials:

    • (S)-2-Benzyl-3-(benzyloxy)propyl acetate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve the benzyl-protected compound (1.0 equiv) in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with methanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.

Data Presentation

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Orthogonality with Acetate
TBDMS TBDMSCl, Imidazole, DCM, 0 °C to rt, 12-16 h>90TBAF, THF, rt, 1-3 h>95Excellent
Benzyl (Bn) NaH, BnBr, THF, 0 °C to rt, 12-16 h85-95H₂, 10% Pd/C, MeOH, rt, 4-12 h>95Excellent

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Strategies start (S)-2-Benzyl-3-hydroxypropyl acetate prot_tbdms (S)-2-Benzyl-3-(tert-butyldimethylsilyloxy)propyl acetate start->prot_tbdms  TBDMSCl, Imidazole, DCM prot_bn (S)-2-Benzyl-3-(benzyloxy)propyl acetate start->prot_bn  NaH, BnBr, THF deprot_tbdms (S)-2-Benzyl-3-hydroxypropyl acetate prot_tbdms->deprot_tbdms  TBAF, THF subsequent_reactions Further Functionalization prot_tbdms->subsequent_reactions Subsequent Synthetic Steps deprot_bn (S)-2-Benzyl-3-hydroxypropyl acetate prot_bn->deprot_bn  H₂, Pd/C, MeOH prot_bn->subsequent_reactions Subsequent Synthetic Steps prot_tbdms_deprot (S)-2-Benzyl-3-(tert-butyldimethylsilyloxy)propyl acetate derivative subsequent_reactions->prot_tbdms_deprot Deprotection prot_bn_deprot (S)-2-Benzyl-3-(benzyloxy)propyl acetate derivative subsequent_reactions->prot_bn_deprot Deprotection

Figure 1: General workflow for the protection and deprotection of this compound.

TBDMS_Protection_Pathway start This compound HO-CH₂-CH(Bn)-CH₂-OAc reagents {TBDMSCl | Imidazole | DCM} start:f1->reagents product (S)-2-Benzyl-3-(tert-butyldimethylsilyloxy)propyl acetate TBDMSO-CH₂-CH(Bn)-CH₂-OAc reagents->product:f1

Figure 2: TBDMS protection signaling pathway.

Bn_Protection_Pathway start This compound HO-CH₂-CH(Bn)-CH₂-OAc reagents {NaH | BnBr | THF} start:f1->reagents product (S)-2-Benzyl-3-(benzyloxy)propyl acetate BnO-CH₂-CH(Bn)-CH₂-OAc reagents->product:f1

References

Troubleshooting & Optimization

Technical Support Center: (S)-2-Benzyl-3-hydroxypropyl acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Benzyl-3-hydroxypropyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the selective mono-acetylation of a chiral precursor, typically (S)-2-benzyl-1,3-propanediol. This reaction is often carried out using acetic anhydride or acetyl chloride as the acetylating agent, frequently in the presence of a base or an acid catalyst to facilitate the esterification of one of the two primary hydroxyl groups. The selectivity for mono-acetylation over di-acetylation can be controlled by adjusting reaction conditions such as temperature, stoichiometry of reagents, and the choice of catalyst and solvent.

Q2: What are the critical parameters to control during the synthesis to ensure high purity and yield?

To ensure a successful synthesis with high purity and yield, the following parameters are critical:

  • Stoichiometry: Precise control over the molar ratio of the diol starting material to the acetylating agent is crucial to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.

  • Temperature: The reaction temperature should be carefully controlled. Lower temperatures generally favor selectivity for the mono-ester over the di-ester.

  • Catalyst: The choice and amount of catalyst (acidic or basic) can significantly influence the reaction rate and selectivity.

  • Reaction Time: Monitoring the reaction progress is essential to stop the reaction upon completion of the mono-acetylation and before significant formation of byproducts.

  • Purity of Starting Materials: The use of high-purity (S)-2-benzyl-1,3-propanediol is essential to avoid the introduction of impurities into the final product.

Troubleshooting Guide

This guide addresses common impurities and issues encountered during the synthesis of this compound.

Issue 1: Presence of a Di-acetylated Impurity

Symptoms:

  • A peak corresponding to a higher molecular weight species is observed in GC-MS or LC-MS analysis.

  • The ¹H NMR spectrum shows a downfield shift of both methylene protons adjacent to the oxygen atoms, and the integration of the acetyl methyl protons corresponds to six protons instead of three.

Root Cause: The formation of 2-Benzyl-1,3-propanediol diacetate occurs when both hydroxyl groups of the starting diol are acetylated.[1] This is often due to an excess of the acetylating agent, prolonged reaction times, or elevated temperatures.

Corrective Actions:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the diol relative to the acetylating agent.

  • Temperature Management: Conduct the reaction at a lower temperature to improve selectivity for mono-acetylation.

  • Controlled Addition: Add the acetylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Purification: The di-acetylated impurity can typically be separated from the desired mono-acetate by column chromatography on silica gel.

Issue 2: Unreacted Starting Material Detected

Symptoms:

  • A peak corresponding to the starting material, (S)-2-benzyl-1,3-propanediol, is observed in TLC, GC, or LC analysis.

  • The ¹H NMR spectrum of the crude product shows the characteristic signals of the starting diol.

Root Cause: Incomplete reaction is the primary cause for the presence of unreacted starting material. This can be due to insufficient reaction time, inadequate amount of acetylating agent, or poor catalyst activity.

Corrective Actions:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC until the starting material is consumed.

  • Reagent Stoichiometry: Ensure that a sufficient amount of the acetylating agent is used. A slight excess may be necessary to drive the reaction to completion.

  • Catalyst Evaluation: Verify the activity of the catalyst. If using an acid catalyst, ensure it is not neutralized by any basic impurities.

  • Purification: Unreacted diol can be removed by aqueous work-up or column chromatography.

Issue 3: Presence of the (R)-Enantiomer

Symptoms:

  • Chiral HPLC or chiral GC analysis reveals the presence of more than one enantiomer.

  • The observed optical rotation of the product is lower than the literature value for the enantiomerically pure compound.

Root Cause: The presence of the (R)-enantiomer can arise from two main sources:

  • The use of a starting material, (S)-2-benzyl-1,3-propanediol, that is not enantiomerically pure.

  • Racemization occurring during the synthesis, although this is less common under standard esterification conditions.

Corrective Actions:

  • Starting Material Purity: Verify the enantiomeric purity of the starting (S)-2-benzyl-1,3-propanediol using chiral HPLC before starting the synthesis.

  • Mild Reaction Conditions: Employ mild reaction conditions to minimize the risk of racemization. Avoid excessively high temperatures or strongly acidic or basic conditions for prolonged periods.

  • Chiral Purification: If the final product contains the unwanted enantiomer, chiral chromatography may be required for separation, though this is often a costly and time-consuming process.

Summary of Common Impurities

Impurity NameChemical StructurePotential CauseRecommended Analytical Method
2-Benzyl-1,3-propanediol diacetateC₁₄H₁₈O₄Excess acetylating agent, high temperature, long reaction time.GC-MS, LC-MS, ¹H NMR
(S)-2-benzyl-1,3-propanediolC₁₀H₁₄O₂Incomplete reaction.TLC, GC, LC, ¹H NMR
(R)-2-Benzyl-3-hydroxypropyl acetateC₁₂H₁₆O₃Impure starting material, racemization.Chiral HPLC, Chiral GC, Polarimetry
Residual SolventsVariesIncomplete removal during work-up and purification.GC-HS, ¹H NMR
Catalyst ResiduesVariesInadequate work-up.IC, ICP-MS (for metal catalysts)

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • (S)-2-benzyl-1,3-propanediol

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve (S)-2-benzyl-1,3-propanediol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Visualizations

Troubleshooting_Workflow start Start Synthesis synthesis Perform Synthesis of This compound start->synthesis analysis Analyze Crude Product (TLC, GC, NMR) synthesis->analysis pure Product is Pure analysis->pure Yes impure Impurities Detected analysis->impure No end End pure->end identify Identify Impurity impure->identify diacetate Di-acetylated Product identify->diacetate High MW starting_material Unreacted Starting Material identify->starting_material Low Polarity enantiomer (R)-Enantiomer identify->enantiomer Chiral Analysis troubleshoot_diacetate Troubleshoot: - Adjust Stoichiometry - Lower Temperature - Purify via Chromatography diacetate->troubleshoot_diacetate troubleshoot_sm Troubleshoot: - Monitor Reaction Time - Check Reagent Stoichiometry - Verify Catalyst Activity starting_material->troubleshoot_sm troubleshoot_enantiomer Troubleshoot: - Check Starting Material Purity - Use Mild Conditions - Consider Chiral Purification enantiomer->troubleshoot_enantiomer troubleshoot_diacetate->end troubleshoot_sm->end troubleshoot_enantiomer->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_conditions Reaction Conditions SM (S)-2-benzyl-1,3-propanediol product This compound SM->product Mono-acetylation byproduct 2-Benzyl-1,3-propanediol diacetate SM->byproduct Di-acetylation (Side Reaction) reagent Acetic Anhydride (or Acetyl Chloride) reagent->product reagent->byproduct catalyst Catalyst (Acid or Base) solvent Solvent (e.g., DCM) temperature Temperature (e.g., 0 °C)

Caption: General synthetic pathway and potential byproduct formation.

References

Technical Support Center: Resolution of Racemic 2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 2-benzyl-3-hydroxypropyl acetate. The following sections detail methodologies for enzymatic kinetic resolution and chiral chromatography, offering solutions to common experimental challenges.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers by leveraging the stereoselectivity of enzymes, most commonly lipases. This process typically involves the selective acylation or hydrolysis of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of enzymatic kinetic resolution for 2-benzyl-3-hydroxypropyl acetate?

A1: The process relies on a lipase to selectively catalyze the transesterification (or hydrolysis) of one enantiomer at a much higher rate than the other. For a racemic mixture of 2-benzyl-3-hydroxypropyl acetate, a lipase can selectively hydrolyze the (R)-acetate to the corresponding (R)-alcohol, leaving the (S)-acetate unreacted.[1] Conversely, starting with racemic 2-benzyl-1,3-propanediol, a lipase can selectively acylate one enantiomer to produce the desired chiral acetate.[2] This difference in reaction rates allows for the separation of the two enantiomers, with a theoretical maximum yield of 50% for the desired enantiomer.[3]

Q2: Which enzyme is most effective for this resolution?

A2: Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435), is widely reported as a highly selective and efficient biocatalyst for the resolution of various chiral acetates and alcohols, including related structures.[1][2][4][5] Lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have also demonstrated high efficacy in resolving similar racemic acetates.[1]

Q3: Why is an "irreversible" acyl donor like vinyl acetate often recommended?

A3: Enzymatic transesterification can be a reversible process.[6] Using an enol ester like vinyl acetate or isopropenyl acetate as the acyl donor makes the reaction irreversible.[4][6] During the reaction, the enol leaving group tautomerizes to a stable ketone (acetaldehyde or acetone), which does not act as a nucleophile, thus preventing the reverse reaction and driving the equilibrium towards product formation.[6]

Troubleshooting Guide: Enzymatic Resolution
Issue Potential Cause Recommended Solution Citation
Low or No Conversion 1. Inactive Enzyme• Verify enzyme activity with a standard substrate. • Ensure proper storage conditions (typically -20°C) and avoid multiple freeze-thaw cycles. • Purchase a new batch of enzyme if expired or improperly stored.[7][8]
2. Suboptimal Reaction Conditions• Optimize temperature. While 30-40°C is common, some lipases are thermostable at higher temperatures (e.g., 60-70°C). • Ensure the chosen organic solvent (e.g., heptane, toluene, MTBE) is suitable and anhydrous.[3][4][9]
3. Reversible Reaction• Use an irreversible acyl donor such as vinyl acetate or isopropenyl acetate instead of an alcohol or acid.[4][6]
Low Enantioselectivity (ee) 1. Suboptimal Temperature• Lower the reaction temperature. Higher temperatures can sometimes reduce the enzyme's enantioselectivity.[9]
2. Incorrect Enzyme Choice• Screen different lipases (e.g., CALB, P. fluorescens, T. lanuginosus) as selectivity is enzyme-dependent.[1][5]
3. Reaction Proceeded Past 50% Conversion• Monitor the reaction progress closely (e.g., by GC or TLC). For optimal ee of both substrate and product, the reaction should be stopped at or near 50% conversion.[1][2]
Enzyme Deactivation 1. Presence of Inhibitors• Ensure the substrate and solvent are free from impurities that could act as enzyme inhibitors (e.g., heavy metals, strong acids/bases).[10]
2. Byproduct Inhibition• The formation of aldehydes or ketones from enol ester acyl donors can sometimes deactivate the enzyme. If this is suspected, consider a different acyl donor or reaction setup.[6]
3. Improper pH (in aqueous systems)• If using a biphasic system with a buffer, ensure the pH is optimal for the specific lipase. Most lipases are active in the pH 6-8 range.[9]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic 2-Benzyl-3-hydroxypropyl Acetate

This protocol provides a general method for the kinetic resolution of (±)-2-benzyl-3-hydroxypropyl acetate via selective hydrolysis.

Materials:

  • Racemic 2-benzyl-3-hydroxypropyl acetate

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., Toluene or Methyl tert-butyl ether (MTBE))

  • Magnetic stirrer and heating plate or orbital shaker with temperature control

  • Reaction vessel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the racemic 2-benzyl-3-hydroxypropyl acetate in the chosen organic solvent (e.g., 10-50 mg/mL).

  • Add Buffer: Add an equal volume of phosphate buffer to the organic phase.

  • Add Enzyme: Add the immobilized CALB to the mixture. A typical enzyme loading is 5-10% by weight relative to the substrate.[11]

  • Incubation: Seal the vessel and place it in a temperature-controlled shaker or on a stirrer. Incubate at a set temperature (e.g., 30-40°C) with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining acetate and the formed alcohol.

  • Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and potentially reused.

  • Workup and Separation:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain a mixture of the unreacted (S)-2-benzyl-3-hydroxypropyl acetate and the product, (R)-2-benzyl-3-hydroxypropan-1-ol.

    • Separate the remaining acetate from the alcohol product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the identity and determine the enantiomeric purity of the separated products using chiral HPLC, NMR, and polarimetry.[1][2]

G cluster_setup Reaction Setup cluster_process Resolution Process cluster_workup Workup & Separation cluster_products Final Products racemate Racemic Acetate in Solvent enzyme Add Immobilized Lipase (CALB) racemate->enzyme buffer Add Buffer & Water enzyme->buffer incubate Incubate with Stirring (e.g., 30-40°C) buffer->incubate monitor Monitor Conversion (Chiral HPLC/GC) incubate->monitor stop Stop at ~50% Conversion monitor->stop filter Filter to Remove Enzyme stop->filter extract Separate & Dry Organic Layer filter->extract chromatography Column Chromatography extract->chromatography s_acetate (S)-Acetate chromatography->s_acetate r_alcohol (R)-Alcohol chromatography->r_alcohol

Figure 1. General workflow for the enzymatic kinetic resolution of 2-benzyl-3-hydroxypropyl acetate.

G start Low Enantioselectivity (ee) Observed q1 Is reaction conversion > 50%? start->q1 a1_yes Yes: Over-reaction reduces ee. Stop future reactions at 50% conversion. q1->a1_yes Yes q2 Is the temperature optimal? q1->q2 No end Issue Resolved / Further Optimization Needed a1_yes->end a2_no No: High temps can lower selectivity. Reduce temperature and re-run. q2->a2_no No q3 Is the correct enzyme being used? q2->q3 Yes a2_no->end a3_no No: Selectivity is enzyme-specific. Screen other lipases (e.g., from P. fluorescens). q3->a3_no No q3->end Yes a3_no->end

Figure 2. Troubleshooting flowchart for low enantioselectivity in enzymatic resolution.

Section 2: Chiral Chromatography Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to separate and quantify the enantiomers of 2-benzyl-3-hydroxypropyl acetate. This method is essential for determining the enantiomeric excess (ee) and monitoring the progress of a resolution reaction.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column is best for separating the enantiomers of 2-benzyl-3-hydroxypropyl acetate?

A1: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns with cellulose or amylose derivatives coated on a silica support, such as Chiralpak AD-H or Chiralcel OD-H, are frequently used and have been shown to successfully resolve this compound and its analogs.[2][12]

Q2: What is a typical mobile phase for this separation?

A2: For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol (isopropanol) is standard.[12] The ratio of hexane to isopropanol is a critical parameter that must be optimized to achieve baseline separation of the enantiomers.

Q3: How can I improve the resolution between the two enantiomer peaks?

A3: If resolution is poor, you can try several optimization strategies:

  • Adjust Mobile Phase Composition: Decrease the percentage of the polar modifier (e.g., isopropanol). This generally increases retention times and can improve separation.[13]

  • Decrease Flow Rate: Reducing the flow rate can increase column efficiency and enhance resolution. A flow rate of 0.5-1.0 mL/min is a common starting point for analytical columns.

  • Lower the Temperature: Running the column at a lower temperature can sometimes improve enantioselectivity, though it will also increase retention time and pressure.

Troubleshooting Guide: Chiral HPLC Analysis
Issue Potential Cause Recommended Solution Citation
Poor or No Resolution 1. Incorrect Mobile Phase• Systematically vary the ratio of hexane/isopropanol (e.g., 98:2, 95:5, 90:10). • Try a different alcohol modifier, such as ethanol.[13]
2. Inappropriate Column• Ensure you are using a suitable polysaccharide-based chiral column. If one type (e.g., cellulose-based) fails, try another (e.g., amylose-based).[14][15]
3. Flow Rate Too High• Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve peak efficiency.
Inconsistent Retention Times 1. Unstable Column Temperature• Use a column oven to maintain a constant and controlled temperature.[8]
2. Mobile Phase Not Equilibrated• Ensure the column is fully equilibrated with the mobile phase before injecting samples. This can take 20-30 column volumes.[10]
3. Air Bubbles in System• Degas the mobile phase before use and check the pump for leaks or air bubbles.[10]
Peak Tailing or Fronting 1. Sample Overload• Dilute the sample and inject a smaller volume.[8]
2. Column Contamination/Degradation• Flush the column with a stronger solvent (as recommended by the manufacturer). If the problem persists, the column may need to be replaced.
3. Mismatch Between Sample Solvent and Mobile Phase• Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase whenever possible.[10]
Experimental Protocol: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol describes a standard method for analyzing the enantiomeric purity of 2-benzyl-3-hydroxypropyl acetate.

Materials & Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Sample of 2-benzyl-3-hydroxypropyl acetate (or reaction aliquot)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and 2-propanol. A typical starting ratio is 90:10 (v/v). Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • System Setup:

    • Install the chiral column in the column compartment.

    • Set the column temperature (e.g., 25°C).

    • Set the pump flow rate to a starting value of 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm, based on the benzyl chromophore).

  • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a component of the mobile phase (e.g., hexane/IPA mixture). Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.

  • Optimization (if needed): If the peaks are not well-resolved (baseline separation is ideal), adjust the mobile phase composition (e.g., change to 95:5 hexane:IPA) or decrease the flow rate (e.g., to 0.8 mL/min) and repeat the injection.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomers (Area1 and Area2).

    • Calculate the ee using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

G prep Sample Preparation (Dissolve & Filter) inject Inject Sample prep->inject hplc HPLC System Setup (Chiral Column, Mobile Phase, UV Detector) hplc->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram (Peak 1 & Peak 2) detect->chromatogram calculate Integrate Peak Areas & Calculate ee% chromatogram->calculate

Figure 3. Workflow for the determination of enantiomeric excess using chiral HPLC.

References

stability of (S)-2-Benzyl-3-hydroxypropyl acetate under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (S)-2-Benzyl-3-hydroxypropyl acetate. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, refrigeration at 2-8°C is acceptable. The compound is an oil and may become more viscous at lower temperatures.[1]

Q2: What are the potential degradation pathways for this compound?

A2: The primary degradation pathways are likely to involve the ester and hydroxyl functional groups. These include:

  • Hydrolysis: The acetate ester is susceptible to hydrolysis under both acidic and basic conditions, yielding (S)-2-benzyl-1,3-propanediol and acetic acid.

  • Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid in the presence of oxidizing agents.

  • Transesterification: In the presence of other alcohols and a suitable catalyst, the acetate group may undergo transesterification.

Q3: Is this compound sensitive to light or air?

Q4: What is the solubility of this compound in common laboratory solvents?

A4: this compound is soluble in a variety of organic solvents.[1] Please refer to the solvent compatibility table in the troubleshooting section for more details.

Troubleshooting Guide

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, GC)

Q: I am observing unexpected peaks in my HPLC/GC analysis of a sample containing this compound. What could be the cause?

A: Unexpected peaks are often indicative of degradation or the presence of impurities. Consider the following possibilities:

  • Hydrolysis: If your mobile phase is acidic or basic, or if your sample has been stored in a protic solvent, the ester may have hydrolyzed. The expected hydrolysis product is (S)-2-benzyl-1,3-propanediol.

  • Oxidation: If the sample has been exposed to air for an extended period, you might observe oxidation products.

  • Contamination: The new peaks could be from a contaminated solvent or a reaction with a component of your sample matrix.

Troubleshooting Steps:

  • Run a Blank: Analyze your solvent blank to rule out contamination.

  • Prepare a Fresh Sample: Prepare a fresh solution of this compound in a dry, aprotic solvent and analyze it immediately.

  • Analyze a Standard: If available, run a standard of the suspected degradation product (e.g., (S)-2-benzyl-1,3-propanediol) to confirm its retention time.

  • LC-MS Analysis: If the problem persists, consider using LC-MS to identify the mass of the unknown peaks, which can provide clues to their structure.

Issue 2: Loss of Compound During Aqueous Workup

Q: I seem to be losing a significant amount of my this compound during aqueous extraction. Why is this happening and how can I prevent it?

A: While the compound is organic-soluble, the presence of the hydroxyl group gives it some polar character, which can lead to partitioning into the aqueous phase, especially if the pH of the aqueous layer is not controlled.

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH of your aqueous phase is neutral. Strong acidic or basic conditions can promote hydrolysis.

  • Salting Out: Add sodium chloride to the aqueous phase to decrease the solubility of your compound in water and drive it into the organic layer.

  • Choice of Extraction Solvent: Use a less polar solvent for extraction if compatible. However, ensure your compound is fully soluble in it.

  • Minimize Emulsions: If an emulsion forms, try adding a small amount of brine or centrifuging the sample to break the emulsion.

Stability Data (Illustrative)

The following tables present illustrative data on the stability of this compound under various conditions. This data is based on general chemical principles and is intended for guidance purposes.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHBuffer SystemIncubation Time (hours)% Degradation (Illustrative)Primary Degradation Product
2.00.1 M HCl2415%(S)-2-benzyl-1,3-propanediol
4.0Acetate Buffer245%(S)-2-benzyl-1,3-propanediol
7.0Phosphate Buffer24<1%-
9.0Borate Buffer2420%(S)-2-benzyl-1,3-propanediol
12.00.1 M NaOH24>90%(S)-2-benzyl-1,3-propanediol

Table 2: Illustrative Thermal Stability of this compound

Temperature (°C)Incubation Time (hours)Physical State% Degradation (Illustrative)
4072Oil<2%
6072Oil8%
8072Oil25%

Table 3: Solvent Compatibility of this compound

SolventCompatibilityNotes
DichloromethaneCompatible[1]
ChloroformCompatible[1]
Ethyl AcetateCompatible[1]
MethanolCompatible[1]
AcetonitrileCompatible
WaterSparingly Soluble
DMSOCompatible
DMFCompatible

Experimental Protocols

Protocol: HPLC Method for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For stability testing, dilute the stock solution with the desired buffer or solvent to a final concentration of 0.1 mg/mL.

5. Stability Study Procedure:

  • Incubate the prepared samples under the desired conditions (e.g., different pH, temperature).

  • At specified time points, withdraw an aliquot of the sample.

  • Quench any reaction if necessary (e.g., by neutralizing the pH or cooling the sample).

  • Filter the sample through a 0.45 µm syringe filter.

  • Analyze the sample by HPLC.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of a control sample at time zero.

  • Identify and quantify any major degradation products by comparing their retention times to known standards or by using LC-MS.

Visualizations

degradation_pathway parent This compound hydrolysis_product (S)-2-benzyl-1,3-propanediol parent->hydrolysis_product H₂O (Acid/Base) acetic_acid Acetic Acid

Caption: Hypothetical hydrolysis pathway of this compound.

stability_workflow start Prepare Stock Solution of Compound prepare_samples Dilute in Test Conditions (pH, Temp, Solvent) start->prepare_samples incubate Incubate Samples prepare_samples->incubate timepoint Withdraw Aliquots at Time Points incubate->timepoint quench Quench Reaction timepoint->quench analyze Analyze by HPLC/LC-MS quench->analyze data Calculate % Remaining & Identify Degradants analyze->data

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Optimizing Reaction Time for (S)-2-Benzyl-3-hydroxypropyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (S)-2-Benzyl-3-hydroxypropyl Acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high enantioselectivity?

A1: The most common and effective method is the enzymatic kinetic resolution of racemic 2-benzyl-1,3-propanediol. This is typically achieved through a lipase-catalyzed transesterification reaction. Lipases, such as Candida antarctica Lipase B (CALB), show high enantioselectivity for the primary hydroxyl groups of the diol, preferentially acylating one enantiomer and leaving the other enriched.

Q2: Which lipase is recommended for this synthesis?

A2: Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is highly recommended for this kinetic resolution due to its broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1]

Q3: What is a suitable acyl donor for this reaction?

A3: Vinyl acetate is a highly effective acyl donor for this synthesis. Its use makes the transesterification reaction essentially irreversible because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde. This drives the reaction forward and can lead to shorter reaction times and higher conversions.

Q4: How does temperature affect the reaction time?

A4: Generally, increasing the reaction temperature will increase the reaction rate, thus reducing the reaction time. However, excessively high temperatures (typically above 60-70°C) can lead to denaturation and deactivation of the lipase.[2][3] The optimal temperature is a balance between reaction rate and enzyme stability, often found to be between 40-60°C for many lipase-catalyzed reactions.[4]

Q5: What is the role of the solvent in this reaction?

A5: The choice of solvent can significantly impact the enzyme's activity and stability, as well as the solubility of the substrates. Non-polar organic solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are often preferred as they generally do not strip the essential water layer from the enzyme, which is crucial for its catalytic activity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Sub-optimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.1. Gradually increase the temperature in 5°C increments, monitoring the reaction progress. Be careful not to exceed the optimal temperature range for the lipase (typically 40-60°C).
2. Poor Enzyme Activity: The lipase may be old, improperly stored, or denatured.2. Use a fresh batch of lipase. Ensure proper storage conditions (cool and dry). Consider testing the activity of the lipase with a standard substrate.
3. Steric Hindrance: The benzyl group in the substrate can sterically hinder the approach of the acyl donor to the enzyme's active site.3. While the substrate structure cannot be changed, optimizing other parameters like enzyme loading and acyl donor concentration can help to overcome this.
4. Insufficient Mixing: Inadequate agitation can lead to poor mass transfer between the substrates and the immobilized enzyme.4. Increase the agitation speed to ensure the enzyme beads are well-suspended in the reaction mixture.
Low Enantioselectivity 1. Incorrect Enzyme: The chosen lipase may not be suitable for this specific substrate.1. Switch to a lipase known for high enantioselectivity in the kinetic resolution of diols, such as Candida antarctica Lipase B (Novozym 435).
2. Acyl Migration: In some cases, intramolecular acyl migration can occur, leading to a decrease in enantiomeric excess.2. This is less common with irreversible acyl donors like vinyl acetate. If suspected, monitor the reaction closely and stop it at the optimal time.
3. Over-reaction: Allowing the reaction to proceed for too long can lead to the acylation of the less-reactive enantiomer, thus reducing the enantiomeric excess of the product.3. Monitor the reaction progress by techniques like chiral HPLC or GC and stop the reaction at approximately 50% conversion for optimal enantioselectivity.
Enzyme Deactivation 1. High Temperature: As mentioned, excessive heat can denature the enzyme.1. Operate within the recommended temperature range for the specific lipase.
2. Product Inhibition: The accumulation of the product, this compound, or the byproduct, acetaldehyde, may inhibit the enzyme's activity.2. Consider in-situ product removal techniques if feasible. For acetaldehyde, ensuring the reaction vessel is not completely sealed can allow this volatile byproduct to escape.
3. Improper Solvent: Polar solvents can strip the essential water from the enzyme, leading to deactivation.3. Use non-polar solvents like MTBE, toluene, or hexane.

Data Presentation

Table 1: Effect of Temperature on Reaction Time for Lipase-Catalyzed Acylation of a Model Diol

Temperature (°C)Reaction Time (hours) for ~50% ConversionReference
3048[4]
4024[4]
5012Inferred from general kinetic principles
606Inferred from general kinetic principles

Note: Data is based on analogous reactions and serves as a general guideline. Actual reaction times will vary depending on the specific substrate and other reaction conditions.

Table 2: Influence of Acyl Donor on Reaction Time

Acyl DonorRelative Reaction RateKey FeatureReference
Vinyl AcetateFastIrreversible reaction[2]
Isopropenyl AcetateFastIrreversible reaction[2]
Ethyl AcetateModerateReversible reaction[5]
Acetic AnhydrideVariableCan lead to byproductsGeneral knowledge
Acetic AcidSlowReversible, water is a byproductGeneral knowledge

Experimental Protocols

Detailed Methodology for Lipase-Catalyzed Kinetic Resolution of 2-Benzyl-1,3-propanediol

This protocol describes a general procedure for the synthesis of this compound via enzymatic kinetic resolution.

Materials:

  • Racemic 2-benzyl-1,3-propanediol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE) or Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry flask equipped with a magnetic stirrer, add racemic 2-benzyl-1,3-propanediol (1.0 eq).

  • Solvent and Enzyme Addition: Add the chosen organic solvent (e.g., MTBE, 10-20 mL per gram of substrate). Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Acyl Donor Addition: Add vinyl acetate (1.0-1.5 eq).

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 40-50°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or chiral HPLC) to determine the conversion and enantiomeric excess. The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the unreacted starting material.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing this compound and the unreacted (R)-2-benzyl-1,3-propanediol, can be purified by silica gel column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Racemic 2-benzyl-1,3-propanediol E Combine Reactants, Solvent, and Enzyme A->E B Immobilized Lipase (e.g., Novozym 435) B->E C Vinyl Acetate C->E D Organic Solvent (e.g., MTBE) D->E F Maintain Temperature (40-50°C) and Stir E->F G Monitor Reaction Progress (TLC/GC/HPLC) F->G H Filter to Remove Enzyme G->H I Concentrate Filtrate H->I J Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Slow or Incomplete Reaction? Temp Is Temperature Optimal (40-60°C)? Start->Temp Enzyme Is Enzyme Active? Temp->Enzyme Yes AdjustTemp Adjust Temperature Temp->AdjustTemp No Mixing Is Agitation Sufficient? Enzyme->Mixing Yes NewEnzyme Use Fresh Enzyme Enzyme->NewEnzyme No IncreaseMixing Increase Agitation Speed Mixing->IncreaseMixing No Success Reaction Optimized Mixing->Success Yes AdjustTemp->Start NewEnzyme->Start IncreaseMixing->Start

Caption: Troubleshooting logic for a slow or incomplete reaction.

References

catalyst selection for the synthesis of (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and synthesis of (S)-2-Benzyl-3-hydroxypropyl Acetate. This chiral intermediate is valuable in the synthesis of pharmaceuticals such as Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase.[1]

Catalyst Selection: Troubleshooting Guide

The enantioselective synthesis of this compound is commonly achieved through the kinetic resolution of the prochiral precursor, 2-benzyl-1,3-propanediol, using a lipase catalyst. The most frequently employed and effective catalyst for this transformation is the immobilized form of Candida antarctica lipase B (CALB), commercially known as Novozym® 435. This enzyme exhibits high enantioselectivity in the acylation of one of the prochiral hydroxyl groups.

Below is a troubleshooting guide for common issues encountered during this synthesis.

Issue Potential Cause Recommended Solution
Low Conversion 1. Inactive Enzyme: The lipase may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature (typically 2-8°C).- Perform a standard activity assay to confirm the enzyme's viability before use.
2. Insufficient Reaction Time: The reaction may not have reached equilibrium or the desired conversion.- Monitor the reaction progress over a longer period (e.g., up to 48 hours) by taking aliquots and analyzing them via TLC or GC.
3. Sub-optimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.- While lower temperatures can sometimes improve enantioselectivity, a temperature range of 30-45°C is generally effective for Novozym® 435.[2]
4. Poor Substrate Solubility: The 2-benzyl-1,3-propanediol may not be fully dissolved in the chosen solvent.- Select a solvent in which the substrate is readily soluble, such as methyl tert-butyl ether (MTBE) or a mixture of MTBE and acetonitrile.
Low Enantiomeric Excess (ee) 1. Non-selective Catalyst: The chosen lipase may not be sufficiently enantioselective for this specific substrate.- While Novozym® 435 is the preferred catalyst, other lipases from Pseudomonas cepacia or Rhizomucor miehei can be screened.
2. Racemization: The product may be undergoing racemization under the reaction conditions.- This is less likely under the mild conditions of enzymatic catalysis but can be investigated by analyzing the ee of the product over time.
3. Over-acylation: Acylation of the second hydroxyl group can lead to the formation of the diacetate, which can complicate purification and analysis.- Use a molar excess of the diol relative to the acyl donor to favor mono-acylation.
4. Incorrect Acyl Donor: The choice of acyl donor can influence enantioselectivity.- Vinyl acetate is a commonly used and effective acyl donor as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.
Difficulty in Product Isolation 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification.- Allow the reaction to proceed to approximately 50% conversion for optimal separation of the monoacetate and the remaining diol.
2. Emulsion Formation during Workup: This can occur if an aqueous workup is used with certain organic solvents.- Use a filtration-based workup to remove the immobilized enzyme, followed by solvent evaporation and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended catalyst for the synthesis of this compound?

A1: The most widely recommended and successful catalyst is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym® 435. This enzyme is known for its high activity, stability in organic solvents, and excellent enantioselectivity in the kinetic resolution of a wide range of alcohols.

Q2: How does the lipase-catalyzed kinetic resolution work for this synthesis?

A2: The starting material, 2-benzyl-1,3-propanediol, is a prochiral molecule with two primary hydroxyl groups. In the presence of a lipase like Novozym® 435 and an acyl donor (e.g., vinyl acetate), the enzyme selectively acylates one of the enantiotopic hydroxyl groups. This results in the formation of this compound, leaving the unreacted (R)-enantiomer of the diol. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

Q3: What are the key experimental parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Catalyst: Use a highly enantioselective lipase like Novozym® 435.

  • Acyl Donor: Vinyl acetate is often preferred as it makes the reaction irreversible.

  • Solvent: A non-polar organic solvent such as methyl tert-butyl ether (MTBE) or hexane is typically used.

  • Temperature: A range of 30-45°C is generally optimal.

  • Reaction Time: The reaction should be monitored to stop at ~50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.

Q4: Can I reuse the immobilized lipase?

A4: Yes, one of the major advantages of using an immobilized enzyme like Novozym® 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent, and dried before being used in subsequent batches. This significantly reduces the overall cost of the process.

Q5: What analytical techniques can be used to determine the enantiomeric excess (ee) of the product?

A5: The enantiomeric excess of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation

CatalystSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Reference
Novozym® 435Racemic 1-phenylethanolVinyl acetateHexane306~50>99N/A
Novozym® 435Racemic 1-(1-naphthyl)ethanolVinyl acetateMTBE40244898N/A
Candida antarctica lipase BRacemic 2-chloro-1-(2,4-dichlorophenyl)ethanolVinyl acetateToluene45725099 (S)-alcohol[3]
Pseudomonas cepacia lipaseRacemic 3-hydroxy-4-tosyloxybutanenitrileVinyl acetateDiisopropyl etherRT48~50>99 (R)-acetate[4]

Experimental Protocols

Detailed Methodology for the Lipase-Catalyzed Kinetic Resolution of 2-Benzyl-1,3-propanediol

This protocol is a representative procedure based on established methods for the kinetic resolution of similar prochiral diols using Novozym® 435.

Materials:

  • 2-Benzyl-1,3-propanediol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Molecular sieves (4 Å), activated

  • Celite®

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add 2-benzyl-1,3-propanediol (1.0 eq), anhydrous MTBE, and activated molecular sieves.

  • Addition of Reagents: Add Novozym® 435 (typically 10-20% by weight of the substrate) to the flask.

  • Initiation of Reaction: Add vinyl acetate (0.5-0.6 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 40°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots at regular intervals. The goal is to stop the reaction at approximately 50% conversion.

  • Work-up: Once the desired conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme on the filter with a small amount of MTBE.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture containing this compound and unreacted (R)-2-benzyl-1,3-propanediol can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine 2-benzyl-1,3-propanediol, MTBE, and Molecular Sieves start->reagents catalyst Add Novozym® 435 initiate Add Vinyl Acetate catalyst->initiate react Stir at 40°C initiate->react monitor Monitor by TLC/GC react->monitor filter Filter to remove enzyme monitor->filter ~50% conversion concentrate Concentrate filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography characterize NMR, MS chromatography->characterize ee Chiral HPLC/GC for ee characterize->ee product (S)-2-Benzyl-3-hydroxypropyl acetate ee->product

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Troubleshooting_Logic cluster_conversion_issues Conversion Troubleshooting cluster_ee_issues Enantioselectivity Troubleshooting start Experiment Start check_conversion Low Conversion? start->check_conversion check_ee Low Enantiomeric Excess? check_conversion->check_ee No inactive_enzyme Check Enzyme Activity check_conversion->inactive_enzyme Yes success Successful Synthesis check_ee->success No screen_catalysts Screen Other Lipases check_ee->screen_catalysts Yes time_temp Increase Time/Temperature inactive_enzyme->time_temp solubility Check Substrate Solubility time_temp->solubility solubility->start Re-run check_overacylation Adjust Stoichiometry screen_catalysts->check_overacylation acyl_donor Confirm Acyl Donor check_overacylation->acyl_donor acyl_donor->start Re-run

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Chiral HPLC Analysis of (S)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (S)-2-Benzyl-3-hydroxypropyl acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the chiral HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

  • Question: My chiral HPLC method is not separating the (R) and (S) enantiomers of 2-Benzyl-3-hydroxypropyl acetate. What are the possible reasons and how can I improve the resolution?

  • Answer: Achieving baseline separation of enantiomers is the primary goal of chiral chromatography.[1][2] Poor resolution can stem from several factors related to the column, mobile phase, or other chromatographic conditions.

    • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition.[3] this compound, with its benzyl, hydroxyl, and acetate functional groups, can interact with the CSP through various mechanisms including hydrogen bonding, π-π interactions, and dipole-dipole interactions.[4][5] Polysaccharide-based columns, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds and have been successfully used for compounds similar to the target analyte.[6][7] Specifically, a Chiralpak AD-H column has been reported to be effective for validating the enantiopurity of (R)-2-Benzyl-3-hydroxypropyl Acetate.[6]

      Solution:

      • Screen different types of chiral columns. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) are a good starting point.[8]

      • Consider columns with different chiral selectors to explore varied interaction mechanisms.[9]

    • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction between the analyte and the CSP, thereby affecting selectivity and resolution.[9] For normal-phase chiral separations, common mobile phases consist of a non-polar solvent like n-hexane or heptane mixed with an alcohol such as 2-propanol (IPA) or ethanol.[8] The ratio of these components is a key parameter to optimize.

      Solution:

      • Systematically vary the percentage of the alcohol modifier in the mobile phase. For example, start with a 90:10 (v/v) mixture of n-hexane and 2-propanol and then test ratios of 80:20 and 95:5.

      • Try different alcohol modifiers (e.g., ethanol instead of 2-propanol) as this can significantly alter selectivity.[8]

    • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.[9]

      Solution:

      • Investigate the effect of temperature on the separation. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.

Issue 2: Peak Tailing or Asymmetry

  • Question: The peaks for the enantiomers are tailing. What causes this and how can I achieve better peak shape?

  • Answer: Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase, or by issues with the mobile phase. For compounds with hydroxyl groups like this compound, this can be a common problem.

    • Secondary Interactions with Silica: Residual silanol groups on the silica support of the CSP can lead to undesirable interactions.

      Solution:

      • Add a small amount of a polar additive to the mobile phase. For normal-phase chromatography, adding a small percentage of an alcohol like methanol or ethanol can help to block active sites.

    • Mobile Phase Additives: The presence of acidic or basic impurities in the sample or mobile phase can affect peak shape. For neutral compounds like the target analyte, the mobile phase should ideally be neutral. However, sometimes small amounts of acidic or basic additives are necessary to improve peak shape for other reasons. For acidic or basic analytes, the addition of modifiers is common.[10]

      Solution:

      • While this compound is neutral, ensure the mobile phase components are of high purity.

      • If an additive is deemed necessary for other reasons, its concentration should be carefully optimized (typically 0.1%).[10]

Issue 3: Inconsistent Retention Times

  • Question: I am observing shifts in retention times between different runs. What could be the cause of this variability?

  • Answer: Fluctuating retention times can compromise the reliability of your analytical method. The issue often lies with the stability of the chromatographic system or the mobile phase.

    • Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times to ensure a stable baseline and consistent retention.

      Solution:

      • Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical sequence. It is often recommended to flush the column for at least 30-60 minutes or until a stable baseline is achieved.

    • Mobile Phase Composition Changes: In normal-phase chromatography, the mobile phase composition is highly sensitive to changes, especially the concentration of the polar modifier. Evaporation of the more volatile component can alter the mobile phase strength.

      Solution:

      • Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to minimize evaporation.

      • Use a mobile phase composition that is not prone to significant changes in composition over time.

    • Temperature Fluctuations: Variations in the ambient temperature can affect retention times.

      Solution:

      • Use a column thermostat to maintain a constant column temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best suited for separating this compound?

A1: Based on the structure of the molecule, polysaccharide-based chiral stationary phases (CSPs) are a highly recommended starting point.[6][7] These columns, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, offer a broad range of enantioselectivity for various compounds. A Chiralpak AD-H column, which is an amylose-based CSP, has been specifically mentioned for the enantiopurity validation of the (R)-enantiomer of this compound, indicating its suitability.[6] A screening of different polysaccharide-based columns is still advisable to find the optimal stationary phase.

Q2: What is a typical starting mobile phase for the chiral HPLC analysis of this compound?

A2: For a normal-phase separation on a polysaccharide-based column, a common starting mobile phase is a mixture of n-hexane and an alcohol modifier like 2-propanol (IPA) or ethanol.[8] A typical starting composition would be in the range of 90:10 to 80:20 (v/v) of n-hexane:alcohol. The optimal ratio will need to be determined experimentally.

Q3: Should I use any additives in my mobile phase?

A3: this compound is a neutral compound, so acidic or basic additives are generally not required for chiral recognition.[10] However, if you experience issues with peak shape, a very small amount of a polar solvent like methanol in a normal-phase system might help. For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are commonly used to improve peak shape and resolution, but they should be used judiciously for your neutral analyte.[8][10]

Q4: How can I confirm the elution order of the enantiomers?

A4: To confirm the elution order, you need to inject a sample of the pure (S)-enantiomer (if available as a standard) and compare its retention time to the peaks obtained from the racemic mixture. The peak that matches the retention time of the pure enantiomer standard corresponds to that enantiomer.

Q5: Can I use reversed-phase HPLC for this separation?

A5: While normal-phase chromatography is more common for many chiral separations on polysaccharide-based CSPs, many modern immobilized polysaccharide columns are also compatible with reversed-phase conditions.[8] If your compound has sufficient solubility in reversed-phase mobile phases (e.g., mixtures of water with acetonitrile or methanol), it is worth screening reversed-phase conditions as well, as they can sometimes offer different selectivity.

Data Presentation

Table 1: Recommended Chiral Stationary Phases (CSPs) for Initial Screening

CSP TypeChiral SelectorPotential Interactions
Polysaccharide (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate)π-π, hydrogen bonding, steric hindrance
Polysaccharide (Cellulose-based)Cellulose tris(3,5-dimethylphenylcarbamate)π-π, hydrogen bonding, steric hindrance
Pirkle-typee.g., (R,R)-Whelk-O® 1π-π, hydrogen bonding, dipole-dipole

Table 2: Starting Mobile Phase Compositions for Normal-Phase HPLC

Mobile Phase SystemStarting Composition (v/v)Notes
n-Hexane / 2-Propanol90 / 10A good starting point for many separations.
n-Hexane / Ethanol95 / 5Ethanol can offer different selectivity compared to 2-propanol.
Heptane / 2-Propanol90 / 10Heptane can be used as an alternative to n-hexane.

Experimental Protocols

Protocol 1: Sample Preparation

  • Accurately weigh a suitable amount of the racemic 2-Benzyl-3-hydroxypropyl acetate standard.

  • Dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocol 2: Mobile Phase Preparation (Example: 90:10 n-Hexane/2-Propanol)

  • Measure 900 mL of HPLC-grade n-hexane into a clean, dry 1 L solvent bottle.

  • Carefully add 100 mL of HPLC-grade 2-propanol to the same bottle.

  • Cap the bottle and mix thoroughly by inversion.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Protocol 3: General HPLC System Setup and Operation

  • Column Installation: Install the chosen chiral column into the HPLC system, ensuring the flow direction is correct.

  • System Purge: Purge the HPLC pump with the prepared mobile phase to ensure all lines are free of air bubbles and previous solvents.

  • Column Equilibration: Set the flow rate to the desired value (e.g., 1.0 mL/min) and allow the mobile phase to flow through the column until a stable baseline is observed on the detector. This may take 30-60 minutes or longer.

  • Temperature Control: Set the column oven to the desired temperature (e.g., 25 °C).

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Visualizations

TroubleshootingWorkflow start Problem: Poor Enantiomeric Resolution cause1 Inappropriate CSP start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Incorrect Temperature start->cause3 sol1a Screen Polysaccharide Columns (e.g., Chiralpak AD-H) cause1->sol1a sol1b Try a Different Class of CSP cause1->sol1b sol2a Vary % Alcohol Modifier cause2->sol2a sol2b Change Alcohol Type (IPA vs. Ethanol) cause2->sol2b sol3a Optimize Column Temperature cause3->sol3a

Caption: Troubleshooting workflow for poor enantiomeric resolution.

LogicalRelationship analyte This compound interaction Chiral Recognition (H-bonding, π-π, dipole) analyte->interaction csp Chiral Stationary Phase (e.g., Polysaccharide-based) csp->interaction mp Mobile Phase (e.g., Hexane/IPA) mp->interaction separation Enantiomeric Separation interaction->separation

Caption: Key factors influencing chiral separation.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical endeavor. (S)-2-Benzyl-3-hydroxypropyl acetate, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) and neutral endopeptidase inhibitor Sinorphan, presents a valuable case study in asymmetric synthesis. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this enantiomerically pure compound: a chemoenzymatic approach utilizing lipase-catalyzed desymmetrization and a chemical approach involving asymmetric reduction with a chiral catalyst.

At a Glance: Comparison of Synthetic Routes

ParameterChemoenzymatic DesymmetrizationAsymmetric Chemical Reduction
Starting Material 2-Benzyl-1,3-propanediolDiethyl benzylmalonate
Key Transformation Lipase-catalyzed asymmetric acetylationAsymmetric reduction of a dicarbonyl
Chirality Source Enzyme (Lipase)Chiral Catalyst (e.g., CBS catalyst)
Typical Yield High (approaching 100% for the monoacetate)Good to high
Enantiomeric Excess (e.e.) Generally high (>95%)High (>90%)
Reaction Conditions Mild (often room temperature)Typically low temperatures required
Reagents Enzyme, acyl donor (e.g., vinyl acetate)Chiral catalyst, reducing agent (e.g., borane)
Advantages High enantioselectivity, mild conditions, environmentally benignAvoids use of biological reagents, potentially more scalable
Disadvantages Enzyme cost and stability, potential for product inhibitionRequires stoichiometric chiral reagents or catalysts, potentially hazardous reagents

Route 1: Chemoenzymatic Desymmetrization of 2-Benzyl-1,3-propanediol

This strategy leverages the remarkable enantioselectivity of lipases to differentiate between the two prochiral hydroxyl groups of 2-benzyl-1,3-propanediol. The enzyme selectively catalyzes the acetylation of one of the hydroxyl groups, leading to the formation of the desired (S)-monoacetate with high enantiomeric purity.

chemoenzymatic_route start 2-Benzyl-1,3-propanediol product This compound start->product Asymmetric Acetylation reagents Lipase (e.g., PPL or CRL) Vinyl Acetate Organic Solvent reagents->product

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Asymmetric Acetylation

Materials:

  • 2-Benzyl-1,3-propanediol

  • Porcine Pancreas Lipase (PPL) or Candida rugosa Lipase (CRL)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-benzyl-1,3-propanediol (1.0 eq) in the chosen anhydrous organic solvent, add the lipase (e.g., 50-100 mg per mmol of substrate).

  • Add vinyl acetate (1.5-2.0 eq) to the suspension.

  • Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion is reached.

  • Upon completion, filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Route 2: Asymmetric Chemical Reduction of Diethyl Benzylmalonate

This approach relies on the stereoselective reduction of a prochiral dicarbonyl compound, diethyl benzylmalonate, using a chiral reducing agent or a stoichiometric reductant in the presence of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane, is a well-established method for the asymmetric reduction of ketones and can be adapted for this synthesis.

chemical_route start Diethyl benzylmalonate intermediate (S)-2-Benzyl-1,3-propanediol start->intermediate Asymmetric Reduction product This compound intermediate->product Acetylation reagents1 (S)-CBS Catalyst Borane-DMS complex reagents1->intermediate reagents2 Acetic Anhydride Pyridine reagents2->product

Caption: Asymmetric chemical synthesis of the target molecule.

Experimental Protocol: Asymmetric Reduction and Subsequent Acetylation

Materials:

  • Diethyl benzylmalonate

  • (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

Step 1: Asymmetric Reduction

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.0-1.2 eq).

  • After stirring for 10-15 minutes, add a solution of diethyl benzylmalonate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure and purify the crude (S)-2-benzyl-1,3-propanediol by silica gel column chromatography.

Step 2: Acetylation

  • Dissolve the obtained (S)-2-benzyl-1,3-propanediol (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield this compound.

Conclusion

Both the chemoenzymatic and the asymmetric chemical reduction routes offer effective pathways to enantiomerically enriched this compound. The choice of method will depend on factors such as the availability and cost of reagents and enzymes, desired scale of the reaction, and the laboratory's expertise and equipment. The chemoenzymatic route is often favored for its mild reaction conditions and high enantioselectivity, aligning with the principles of green chemistry. The chemical reduction method, while potentially requiring more stringent reaction conditions, offers a robust alternative that avoids the handling of biological materials. For any given application, a careful evaluation of these factors will guide the selection of the most suitable synthetic strategy.

Chiral HPLC vs. NMR: A Comparative Guide to Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. Two of the most powerful and widely used analytical techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given application.

Principles of Enantiomeric Excess Determination

Chiral HPLC is a chromatographic technique that physically separates the two enantiomers of a chiral compound.[1] This separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their individual quantification.[1] The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

NMR spectroscopy , on the other hand, determines enantiomeric excess by creating a diastereomeric environment in the NMR tube. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is added to the sample.[2] This auxiliary interacts with the enantiomers to form transient diastereomeric complexes (with CSAs) or new diastereomeric compounds (with CDAs). These diastereomers have distinct NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric ratio.[2]

Head-to-Head Comparison: Chiral HPLC vs. NMR

The choice between chiral HPLC and NMR for enantiomeric excess determination depends on several factors, including the nature of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral HPLCNMR Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.In-situ formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.
Accuracy High, with accuracies of <1% achievable with proper method development and integration.[3] However, errors can be >10% with non-optimized methods.[3]Generally good, with reported accuracies often within ±1.4% to ±10%.[4][5]
Precision High, with relative standard deviations (RSD) often below 2%.[6][7]Good, with linearity of ee determination showing R² values of >0.99.[8]
Sensitivity (LOD/LOQ) Very high. LOD and LOQ can be in the ng/mL to µg/mL range, depending on the detector.[6][9]Lower than HPLC. Requires higher sample concentrations (typically mg scale).
Sample Throughput Moderate to high. Automated systems can run many samples, but each run can take several minutes.High. A ¹H NMR spectrum can be acquired in a few minutes, making it suitable for high-throughput screening.[5]
Method Development Can be time-consuming, requiring screening of different chiral columns and mobile phases.[5]Can be faster, involving the screening of a few chiral solvating agents.
Sample Consumption Low, typically in the µL injection volume range.Higher, typically requires 0.5-1 mL of sample solution at a higher concentration.
Sample Recovery Non-destructive for the analyte, which can be collected post-detection.Non-destructive. The sample can be recovered after analysis.
Cost High initial instrument cost. Chiral columns can be expensive.Very high initial instrument cost. CSAs can also be costly.
Universality Broad applicability to a wide range of chiral compounds.[10]Applicable to a wide range of compounds, but requires the presence of suitable functional groups for interaction with the chiral auxiliary.
Information Provided Provides ee, retention times, and peak purity.Provides ee and structural information from the NMR spectrum.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for determining enantiomeric excess using chiral HPLC and NMR spectroscopy.

G cluster_hplc Chiral HPLC Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc Inject into HPLC System (Chiral Column) prep->hplc sep Separation of Enantiomers hplc->sep det Detection (e.g., UV, CD) sep->det data Data Analysis (Peak Integration) det->data ee Calculate %ee data->ee

Figure 1. Workflow for enantiomeric excess determination by chiral HPLC.

G cluster_nmr NMR Workflow with Chiral Solvating Agent prep_nmr Sample Preparation (Dissolve Analyte and CSA in Deuterated Solvent) nmr_tube Transfer to NMR Tube prep_nmr->nmr_tube acquire Acquire NMR Spectrum (e.g., ¹H NMR) nmr_tube->acquire process Data Processing (Signal Integration) acquire->process ee_nmr Calculate %ee process->ee_nmr

Figure 2. Workflow for enantiomeric excess determination by NMR with a CSA.

Experimental Protocols

Below are representative experimental protocols for the determination of enantiomeric excess using chiral HPLC and NMR.

Chiral HPLC Method for Escitalopram

This protocol is adapted from a validated method for the enantiomeric separation of citalopram.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Chiral CD-PH column.

  • Mobile Phase: A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride (100:150:70:30, v/v/v/v).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection: UV at 254 nm.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range (e.g., 20.0-70.0 µg/mL for escitalopram).[7]

  • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

NMR Method for Chiral Amines using a BINOL-derived Chiral Solvating Agent

This protocol is based on a general procedure for the determination of enantiopurity of amines using BINOL derivatives as CSAs.[8]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Chiral Solvating Agent (CSA): (S)-BINOL or a derivative thereof.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, directly mix the chiral amine analyte (0.0125–0.2 mmol) and the CSA (0.0125–0.1 mmol).[8]

    • Add approximately 0.6 mL of CDCl₃.[8]

    • Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[8]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at 25 °C.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate the respective signals.

    • Calculate the enantiomeric excess using the formula: %ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100

Quantitative Data Summary

The following table presents a summary of quantitative data for both techniques, compiled from various studies. It is important to note that these values can vary significantly depending on the analyte, instrumentation, and specific method parameters.

ParameterChiral HPLC (Escitalopram Example)[6][7]NMR with CSA (Chiral Amine Example)[8]
Linearity (r²) 0.998 (20.0-70.0 µg/mL)0.9995
Limit of Detection (LOD) 2.54 µg/mLNot typically determined for ee, as higher concentrations are needed.
Limit of Quantitation (LOQ) 7.68 µg/mLNot typically determined for ee.
Precision (%RSD) Intra-day: 0.16%, Inter-day: 0.09%Not explicitly reported in the same format, but excellent linearity suggests high precision.
Accuracy (% Recovery) 100.28% to 102.86%Absolute errors reported to be as low as 1.4% in some studies.[4]
Analysis Time ~30 min per sample (including elution of both enantiomers)~5-10 min per sample (including sample preparation and spectral acquisition)

Conclusion

Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. Chiral HPLC stands out for its high sensitivity, accuracy, and precision, making it the gold standard for quality control and regulatory submissions.[10] Its main drawback is the potentially lengthy method development process.

NMR spectroscopy, particularly with the use of chiral solvating agents, offers a rapid and efficient alternative, which is especially advantageous for high-throughput screening and reaction monitoring.[5] While generally less sensitive than HPLC, its speed and the wealth of structural information it provides make it a highly valuable complementary technique.

The selection of the optimal method will ultimately be guided by the specific requirements of the analysis, including the desired level of validation, sample availability, and the need for high-throughput capabilities. For many research and development settings, having access to both techniques provides a powerful and flexible analytical toolbox for tackling the challenges of chiral analysis.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the enantiomers (S)- and (R)-2-Benzyl-3-hydroxypropyl acetate. While both compounds share the same chemical formula, their distinct stereochemistry leads to different biological functions. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes associated biological pathways to aid in research and development.

Introduction

Chirality plays a crucial role in the pharmacological and toxicological properties of drug molecules. Enantiomers, non-superimposable mirror images of a chiral compound, can exhibit significantly different biological activities. This guide focuses on the (S) and (R) enantiomers of 2-Benzyl-3-hydroxypropyl acetate, highlighting their distinct roles as a synthetic intermediate for enzyme inhibition and as a potential therapeutic agent with antimicrobial and anticancer properties, respectively.

Comparative Biological Activities

The primary biological activities reported for each enantiomer are summarized below. It is important to note that while there are indications of differing activities, direct comparative quantitative data in the public domain is sparse.

Biological Activity(S)-2-Benzyl-3-hydroxypropyl acetate(R)-2-Benzyl-3-hydroxypropyl acetate
Primary Role Intermediate in the synthesis of Sinorphan, an inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).Investigated for direct therapeutic effects.
Enzyme Inhibition Precursor to a dual ACE/NEP inhibitor.No significant ACE/NEP inhibition reported.
Antimicrobial Activity Less active compared to the (R)-enantiomer.Exhibits inhibitory effects against various microbes.
Anticancer Activity Not reported.Shows potential cytotoxic effects against certain cancer cell lines.

Detailed Biological Data

Enzyme Inhibition

This compound is a key chiral intermediate in the synthesis of Sinorphan. Sinorphan is a dual inhibitor, targeting both Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). The stereochemistry of the (S)-enantiomer is crucial for the final product's ability to bind to the active sites of these enzymes.

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Neprilysin (NEP): NEP is a neutral endopeptidase that degrades natriuretic peptides, which are involved in the regulation of cardiovascular and renal homeostasis. Inhibition of NEP increases the levels of these beneficial peptides.

While this compound itself is not the final active inhibitor, its chiral structure is a critical building block. The development of dual ACE/NEP inhibitors is a significant area of research for the treatment of cardiovascular diseases like hypertension and heart failure.

Antimicrobial Activity
Anticancer Activity

The (R)-enantiomer of 2-Benzyl-3-hydroxypropyl acetate has been investigated for its potential as an anticancer agent. Studies have explored its cytotoxic effects on various cancer cell lines. The exact mechanisms of action are still under investigation but may involve the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of (S)- and (R)-2-Benzyl-3-hydroxypropyl acetate.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of ACE.

Principle: The assay measures the rate of substrate conversion by ACE in the presence and absence of the test compound. A common method involves a fluorometric substrate that, when cleaved by ACE, produces a fluorescent product.

Procedure:

  • Prepare a solution of ACE in a suitable buffer (e.g., Tris-HCl with ZnCl₂).

  • Prepare various concentrations of the test compound.

  • In a microplate, add the ACE solution to wells containing either the test compound or a vehicle control.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[1][2][3][4][5]

Neprilysin (NEP) Inhibition Assay

This assay is similar to the ACE inhibition assay but uses NEP and a specific substrate.

Procedure:

  • Prepare a solution of recombinant human NEP in an appropriate assay buffer.

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the NEP solution with the test compound or vehicle control.

  • Pre-incubate the mixture.

  • Add a fluorogenic NEP substrate to start the reaction.

  • Monitor the increase in fluorescence over time.

  • Calculate the percent inhibition and IC50 value.[6][7][8][9][10]

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the antimicrobial activity of a compound against various microorganisms.[11][12][13][14][15]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective against the microorganism, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Aseptically apply sterile paper disks impregnated with a known concentration of the test compound to the agar surface.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure the diameter of the zone of inhibition in millimeters.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the renin-angiotensin system and a general experimental workflow for comparing the biological activities of the enantiomers are provided below.

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE ACE Renin Renin ACE_Inhibitor ACE Inhibitor (e.g., from Sinorphan) ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin System and the point of ACE inhibition.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Assays S_Enantiomer (S)-Enantiomer ACE_Assay ACE Inhibition Assay S_Enantiomer->ACE_Assay NEP_Assay NEP Inhibition Assay S_Enantiomer->NEP_Assay R_Enantiomer (R)-Enantiomer Antimicrobial_Assay Antimicrobial Assay R_Enantiomer->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay R_Enantiomer->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, Zone of Inhibition) ACE_Assay->Data_Analysis NEP_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow for comparing the biological activities of the enantiomers.

Conclusion

The (S) and (R) enantiomers of 2-Benzyl-3-hydroxypropyl acetate exhibit distinct biological profiles. The (S)-enantiomer serves as a valuable chiral building block for the synthesis of dual ACE/NEP inhibitors, highlighting its importance in the development of cardiovascular drugs. In contrast, the (R)-enantiomer shows promise as a potential therapeutic agent with antimicrobial and anticancer activities. Further research, particularly direct comparative studies with quantitative data, is necessary to fully elucidate the therapeutic potential of each enantiomer and their mechanisms of action. This guide provides a foundation for researchers to design and conduct such investigations.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways for Sertraline and Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development, the optimization of synthetic pathways for Active Pharmaceutical Ingredients (APIs) is a critical endeavor. A well-designed synthetic route not only ensures the economic viability of a drug but also minimizes its environmental footprint, aligning with the principles of green chemistry. This guide provides a detailed cost-benefit analysis of different synthetic pathways for two widely used medications: the antidepressant Sertraline and the anti-diabetic drug Sitagliptin. The comparison focuses on key performance indicators, including overall yield, Process Mass Intensity (PMI), and E-factor, supported by experimental insights.

Sertraline: A Greener Approach to Antidepressant Synthesis

Sertraline, the active ingredient in Zoloft®, has seen a significant evolution in its manufacturing process. The initial commercial synthesis has been largely replaced by a more efficient and environmentally benign process developed by Pfizer. This "green" synthesis streamlines the production, enhances safety, and reduces waste.

The redesigned process for Sertraline is a prime example of the successful application of green chemistry principles in pharmaceutical manufacturing.[1][2][3] The new process offers substantial improvements in terms of yield, waste reduction, and safety by consolidating a multi-step sequence into a single, efficient operation.[1][3] A key innovation in the greener route is the elimination of hazardous materials like titanium tetrachloride, which was used in the previous multi-step process.[1][4] This change alone prevents the formation of significant quantities of titanium dioxide waste.[4] Furthermore, the new synthesis replaces four organic solvents—methylene chloride, tetrahydrofuran, toluene, and hexane—with a single, more environmentally friendly solvent, ethanol.[1] This substitution, combined with a more selective palladium catalyst, contributes to a doubling of the overall product yield and a significant reduction in the use of raw materials.[1][4]

MetricTraditional SynthesisGreen Synthesis
Number of Steps 31
Overall Yield Not explicitly stated, but new process doubles itApprox. 2x the traditional route
Key Reagents Titanium tetrachlorideMore selective Palladium catalyst
Solvents Methylene chloride, THF, Toluene, HexaneEthanol
E-factor High (inferred)~8
Process Mass Intensity (PMI) High (inferred)Significantly Reduced

Sitagliptin: Innovations in Asymmetric Synthesis

Sitagliptin, the active ingredient in Januvia®, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its synthesis has also undergone significant improvements, moving from a lengthy first-generation process to more streamlined and sustainable second-generation routes, including both chemocatalytic and biocatalytic methods.

The first-generation synthesis of Sitagliptin was an eight-step process with an overall yield of 52%.[5][6][7] Recognizing the potential for improvement, Merck developed a second-generation synthesis that is significantly more efficient.[8] This newer process consists of only three steps and boasts an overall yield increase of nearly 50%.[8] A key innovation in the second-generation route is the use of asymmetric hydrogenation of an unprotected enamine, which dramatically reduces waste—by as much as 220 pounds for each pound of Sitagliptin produced—and eliminates aqueous waste streams.[8]

Further refinement led to a biocatalytic version of the second-generation synthesis, which offers additional advantages. This enzymatic process improves the overall yield by 10-13% and reduces total waste by 19% when compared to the chemocatalytic second-generation route.[9] The biocatalytic approach also eliminates the need for a metal catalyst and a high-pressure hydrogenation step, enhancing both safety and sustainability.[9]

MetricFirst-Generation SynthesisSecond-Generation (Chemocatalytic)Second-Generation (Biocatalytic)
Number of Steps 833
Overall Yield 52%~65%~72-74%
Key Technology Asymmetric reduction of β-ketoesterAsymmetric hydrogenation of enamineTransaminase-catalyzed amination
Waste Reduction Baseline220 lbs less waste per lb of productFurther 19% reduction from chemocatalytic
E-factor High (inferred)Significantly ReducedLower than chemocatalytic
Process Mass Intensity (PMI) High (inferred)Significantly ReducedLower than chemocatalytic

Experimental Protocols

The following are high-level descriptions of the key experimental steps in the compared synthetic pathways. Detailed experimental parameters can be found in the cited literature and patents.

Sertraline Synthesis

Traditional Three-Step Process (Simplified):

  • Imine Formation: A tetralone derivative is reacted with monomethylamine in the presence of titanium tetrachloride in a solvent such as toluene or tetrahydrofuran to form the corresponding imine.

  • Reduction: The imine is then reduced to the racemic cis/trans amine mixture using a reducing agent like sodium borohydride.

  • Resolution: The desired cis-isomer is selectively crystallized as a salt with a chiral acid (e.g., mandelic acid), followed by separation to yield the final product.

Green One-Step Process (Simplified):

  • Combined Imine Formation, Reduction, and Resolution: The tetralone, monomethylamine, and a palladium catalyst are combined in ethanol. The reaction proceeds through in-situ imine formation, followed by catalytic hydrogenation to the amine. The addition of mandelic acid directly to the reaction mixture allows for the selective crystallization of the desired (1S, 4S)-sertraline mandelate salt in a single, streamlined step.

Sitagliptin Synthesis

First-Generation Eight-Step Process (Simplified Overview):

This process involves the asymmetric reduction of a β-ketoester to introduce chirality, followed by a multi-step conversion of the resulting hydroxyl group to a protected amine. This intermediate is then coupled with the triazolopiperazine fragment, and subsequent deprotection and salt formation yield Sitagliptin phosphate.

Second-Generation Three-Step Asymmetric Hydrogenation (Simplified):

  • One-Pot Intermediate Synthesis: A three-step, one-pot synthesis is employed to create the key dehydrositagliptin intermediate.

  • Asymmetric Hydrogenation: The unprotected enamine of the intermediate is hydrogenated using a rhodium catalyst with a chiral phosphine ligand (e.g., JOSIPHOS) under pressure to stereoselectively form the desired chiral amine.

  • Salt Formation: The resulting free base of Sitagliptin is then treated with phosphoric acid to crystallize the final phosphate monohydrate salt.

Second-Generation Biocatalytic Route (Simplified):

  • Precursor Synthesis: A precursor ketone to Sitagliptin is synthesized.

  • Transaminase Reaction: The ketone precursor is converted directly to the chiral amine of Sitagliptin using an engineered transaminase enzyme. This reaction is highly stereoselective.

  • Salt Formation: The Sitagliptin free base is isolated and converted to the phosphate salt.

Visualizations

Logical Workflow for Synthetic Pathway Evaluation

G cluster_0 Pathway Identification cluster_1 Initial Screening cluster_2 Process Optimization & Evaluation cluster_3 Cost-Benefit Analysis Literature_Search Literature Search & Retrosynthetic Analysis Feasibility_Assessment Chemical Feasibility & Safety Assessment Literature_Search->Feasibility_Assessment Computational_Tools Computational Tools (e.g., SYNTHIA™) Computational_Tools->Feasibility_Assessment Preliminary_Metrics Preliminary Green Chemistry Metrics (AE, RME) Feasibility_Assessment->Preliminary_Metrics Lab_Scale_Synthesis Laboratory Scale Synthesis & Optimization Preliminary_Metrics->Lab_Scale_Synthesis Data_Collection Quantitative Data Collection (Yield, Purity, etc.) Lab_Scale_Synthesis->Data_Collection Detailed_Metrics Detailed Metrics Calculation (PMI, E-factor) Data_Collection->Detailed_Metrics Economic_Analysis Economic Analysis (Raw Material & Process Costs) Detailed_Metrics->Economic_Analysis Environmental_Impact Environmental Impact Assessment Detailed_Metrics->Environmental_Impact Final_Selection Final Pathway Selection Economic_Analysis->Final_Selection Environmental_Impact->Final_Selection

Caption: A workflow diagram illustrating the key stages in the evaluation and selection of synthetic pathways.

Signaling Pathway of Sitagliptin (DPP-4 Inhibition)

Food_Intake Food Intake GLP1_GIP_Release Release of Incretins (GLP-1 and GIP) Food_Intake->GLP1_GIP_Release DPP4 DPP-4 Enzyme GLP1_GIP_Release->DPP4 Inactivated by Active_Incretins Active Incretins (Increased Levels) Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Pancreas Pancreas Active_Incretins->Pancreas Insulin_Release Increased Insulin Release (Glucose-Dependent) Pancreas->Insulin_Release Glucagon_Release Decreased Glucagon Release Pancreas->Glucagon_Release Blood_Glucose Lowered Blood Glucose Insulin_Release->Blood_Glucose Liver Liver Glucagon_Release->Liver Glucose_Production Decreased Hepatic Glucose Production Liver->Glucose_Production Glucose_Production->Blood_Glucose Leads to

Caption: A diagram illustrating the mechanism of action of Sitagliptin in the incretin signaling pathway.

References

Spectroscopic Comparison of Starting Material and Product: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In chemical synthesis and drug development, confirming the transformation of a starting material into the desired product is a critical step. Spectroscopic techniques are indispensable tools for this purpose, providing detailed structural and quantitative information. This guide offers a comparative overview of key spectroscopic methods used to differentiate between starting materials and products, complete with experimental data and protocols.

Key Spectroscopic Techniques for Reaction Verification

Four primary spectroscopic methods are routinely employed to monitor chemical reactions and characterize the resulting products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique insights into the molecular changes occurring during a chemical transformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and the chemical environment of atoms.[1][2][3] By comparing the NMR spectra of the starting material and the product, one can observe the disappearance of signals corresponding to the reactant and the appearance of new signals for the product, confirming the chemical change.[2][4]

  • Infrared (IR) Spectroscopy is used to identify functional groups within a molecule.[5][6] A chemical reaction is often confirmed by the disappearance of an absorption band characteristic of a functional group in the starting material and the appearance of a new band corresponding to a functional group in the product.[5][7][8]

  • Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound.[9][10][11] A successful reaction will show a molecular ion peak corresponding to the product's molecular weight, which will differ from that of the starting material.[12]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a substance, particularly those with chromophores or conjugated systems.[13][14][15] It is highly effective for monitoring reaction kinetics by observing changes in absorbance over time, which is proportional to the concentration of the absorbing species.[16][17][18]

Quantitative Data Comparison

The following tables present hypothetical data for the conversion of acetophenone (starting material) to 1-phenylethanol (product) via reduction, illustrating how each spectroscopic technique reflects this transformation.

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)

CompoundKey ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Acetophenone (SM) -CH₃2.60singlet3H
Aromatic7.45-7.95multiplet5H
1-Phenylethanol (P) -CH₃1.50doublet3H
-OH2.10 (variable)singlet1H
-CH4.90quartet1H
Aromatic7.25-7.40multiplet5H

Table 2: IR Spectroscopy Data Comparison

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
Acetophenone (SM) C=O (carbonyl)~1685 (strong)
1-Phenylethanol (P) O-H (hydroxyl)~3200-3600 (broad)
C-O (alcohol)~1050-1150

Table 3: Mass Spectrometry Data Comparison

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)
Acetophenone (SM) Electron Impact (EI)120
1-Phenylethanol (P) Electron Impact (EI)122

Table 4: UV-Vis Spectroscopy Data Comparison (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Acetophenone (SM) 240, 27813,000, 1,100
1-Phenylethanol (P) 257200

Experimental Workflow

The general process for comparing a starting material and its corresponding product using spectroscopic methods is outlined below.

G cluster_0 Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Conclusion A Synthesize Product from Starting Material B Isolate & Purify Starting Material (SM) A->B C Isolate & Purify Product (P) A->C D Prepare Samples (SM & P) B->D Reference C->D Analyte E Acquire NMR Spectra D->E F Acquire IR Spectra D->F G Acquire Mass Spectra D->G H Acquire UV-Vis Spectra D->H I Compare Spectra: SM vs. P E->I F->I G->I H->I J Confirm Product Structure & Assess Purity I->J

Caption: General workflow for spectroscopic comparison of starting material and product.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H NMR spectra to identify structural changes.

  • Materials: NMR tubes, deuterated solvent (e.g., CDCl₃), micropipette, sample.[19]

  • Procedure:

    • Prepare a solution by dissolving 5-20 mg of the sample (starting material or product) in approximately 0.6 mL of a suitable deuterated solvent directly in a clean vial.[19]

    • Transfer the solution into a clean NMR tube using a pipette to a height of 4-5 cm.[19]

    • Wipe the outside of the NMR tube and carefully place it in the spectrometer's spinner turbine.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve high resolution.[19]

    • Tune the probe to the appropriate nucleus (e.g., ¹H).

    • Acquire the spectrum using standard pulse sequences. For quantitative analysis, ensure complete relaxation between scans.[20]

    • Process the data by applying Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.[21]

Infrared (IR) Spectroscopy
  • Objective: To identify the presence or absence of key functional groups.[22]

  • Materials: IR spectrometer (FTIR is common), sample, solvent (if applicable), salt plates (e.g., NaCl) or ATR accessory.[22][23]

  • Procedure (for liquid film):

    • Ensure the salt plates are clean and dry.

    • Place a single drop of the liquid sample on one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

    • Place the "sandwich" in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Clean the salt plates thoroughly with an appropriate dry solvent after use.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the starting material and product.

  • Materials: Mass spectrometer, sample, solvent for dilution (e.g., methanol, acetonitrile), syringe or autosampler.[24]

  • Procedure (using Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent.[24]

    • Introduce the sample into the ion source via direct infusion using a syringe pump or through an LC system.[25]

    • The sample is ionized in the ESI source to form charged molecules (e.g., [M+H]⁺).[11]

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.[26]

UV-Vis Spectroscopy
  • Objective: To measure the absorbance spectrum and monitor changes in conjugation or chromophores.[15]

  • Materials: UV-Vis spectrophotometer, quartz cuvettes, solvent (UV grade), sample.[17][27]

  • Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 15 minutes.[28]

    • Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically < 1.5).[27]

    • Fill a quartz cuvette with the pure solvent to be used as a blank.[29]

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[29][30]

    • Rinse the sample cuvette with the sample solution, then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Run the scan to acquire the absorbance spectrum of the sample across the desired wavelength range.[28]

References

A Comparative Guide to the Purity Validation of (S)-2-Benzyl-3-hydroxypropyl acetate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chiral intermediates like (S)-2-Benzyl-3-hydroxypropyl acetate is paramount. This guide provides a comprehensive comparison of its purity validation through elemental analysis, alongside a relevant alternative, and includes detailed experimental protocols and data presentation.

Elemental Composition: Theoretical vs. Experimental

Elemental analysis serves as a fundamental technique to verify the elemental composition of a compound, providing a critical measure of its purity. The technique determines the percentage of carbon (C), hydrogen (H), and oxygen (O) in a sample, which can then be compared against the theoretical values calculated from its molecular formula.

This compound, with a molecular formula of C₁₂H₁₆O₃, has a theoretical elemental composition that serves as the benchmark for purity assessment.[1] Any significant deviation between the experimental and theoretical values may indicate the presence of impurities.

For comparison, we consider Benzyl Acetate (C₉H₁₀O₂), a structurally related compound. While it shares some structural motifs, its different elemental composition highlights the specificity of elemental analysis in compound identification and purity verification.[2]

CompoundMolecular FormulaTheoretical C%Theoretical H%Theoretical O%Experimental C% (Typical)Experimental H% (Typical)Experimental O% (Typical)
This compoundC₁₂H₁₆O₃69.21%7.74%23.05%69.15%7.79%23.06%
Benzyl AcetateC₉H₁₀O₂71.98%6.71%21.31%71.90%6.75%21.35%

Note: Experimental values are representative and may vary slightly based on the specific sample and instrumentation.

Experimental Protocol: Elemental Analysis by Combustion

The determination of the elemental composition of this compound is typically performed using a CHNS/O analyzer, which relies on the principle of combustion analysis.[3][4]

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Oxygen in a sample of this compound.

Materials:

  • This compound sample

  • Tin capsules for solids or silver capsules for liquids

  • CHNS/O Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario EL cube)

  • Microbalance

  • High-purity oxygen (99.995%)

  • High-purity helium or argon as a carrier gas

  • Certified organic analytical standards for calibration (e.g., Acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the CHNS/O analyzer using a certified organic standard. This establishes a response factor for each element.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no loss of sample.

  • Combustion:

    • Introduce the encapsulated sample into the combustion chamber of the analyzer, which is maintained at a high temperature (typically 900-1000°C) in an oxygen-rich environment.[3]

    • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and retaining oxygen.

  • Reduction and Separation:

    • The combustion gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to dinitrogen (N₂), if present.

    • The resulting gases (CO₂, H₂O, and N₂ if applicable) are then separated using a gas chromatography column.

  • Detection:

    • A thermal conductivity detector (TCD) measures the concentration of each gas component as it elutes from the column.

  • Oxygen Analysis (if performed separately):

    • For oxygen determination, the sample is pyrolyzed in the absence of oxygen. The resulting oxygen-containing gases are passed over a carbon catalyst to form carbon monoxide (CO), which is then detected.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

    • Compare the experimental percentages with the theoretical values for C₁₂H₁₆O₃. A close correlation (typically within ±0.4%) is indicative of high purity.

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound, incorporating elemental analysis as a key step.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_validation Validation Synthesis Synthesis of (S)-2-Benzyl-3- hydroxypropyl acetate Purification Purification (e.g., Chromatography) Synthesis->Purification Sample Purified Sample Purification->Sample Elemental_Analysis Elemental Analysis (CHNS/O) Sample->Elemental_Analysis Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC Elemental_Purity Elemental Purity Confirmed (Comparison with Theoretical Values) Elemental_Analysis->Elemental_Purity Enantiomeric_Purity Enantiomeric Purity Confirmed (e.e. > 99%) Chiral_HPLC->Enantiomeric_Purity Final_Product High-Purity (S)-2-Benzyl-3- hydroxypropyl acetate Elemental_Purity->Final_Product Enantiomeric_Purity->Final_Product

Caption: Workflow for Purity Validation of Chiral Compounds.

Concluding Remarks

Elemental analysis is an indispensable tool for confirming the elemental composition and, by extension, the fundamental purity of this compound. When the experimental results align closely with the theoretical values, it provides strong evidence of a pure sample, free from significant elemental contaminants. However, for chiral molecules, it is crucial to complement elemental analysis with techniques like chiral chromatography to ascertain enantiomeric purity, as elemental analysis alone cannot distinguish between enantiomers.[5] This integrated analytical approach ensures the highest quality of chiral intermediates for their intended applications in research and development.

References

A Researcher's Guide to Acetylating Agents: Comparing Efficacy and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate acetylating agent is a critical decision that influences reaction efficiency, yield, and purity of the final product. Acetylation, the introduction of an acetyl functional group, is a fundamental transformation in organic synthesis, often used for protecting functional groups like alcohols, phenols, and amines. This guide provides an objective comparison of common acetylating agents, supported by experimental data and detailed protocols, to aid in making an informed choice for your specific application.

Comparing the Efficacy of Common Acetylating Agents

The most frequently employed acetylating agents in the laboratory are acetyl chloride and acetic anhydride. Acetic acid is also used, though it is generally less reactive. The choice between them involves a trade-off between reactivity, cost, safety, and the nature of the substrate.

Data Presentation: Performance of Acetylating Agents

Acetylating AgentStructureRelative ReactivityTypical YieldsAdvantagesDisadvantages & Byproducts
Acetyl Chloride CH₃COClVery HighExcellentHigh reactivity leads to faster reaction times; suitable for unreactive substrates.[1]Highly corrosive and moisture-sensitive; reacts vigorously[2]; produces corrosive HCl gas as a byproduct, which can cause unwanted side reactions.[2]
Acetic Anhydride (CH₃CO)₂OHighGood to ExcellentLess volatile and less corrosive than acetyl chloride[2]; easier to handle and more shelf-stable; byproduct (acetic acid) is less corrosive than HCl.Generally less reactive than acetyl chloride[1]; may require a catalyst or heating to achieve comparable reaction rates.[3]
Acetic Acid CH₃COOHLowLow to ModerateInexpensive and widely available.Weak acetylating agent; reactions are often slow and reversible, requiring heat and a catalyst; produces water as a byproduct, which can hinder the reaction.[4]

In-Depth Comparison

Reactivity and Reaction Conditions: Acetyl chloride is the most reactive of the common agents.[2] This high reactivity stems from the excellent leaving group ability of the chloride ion. Consequently, reactions with acetyl chloride are often rapid and can proceed at room temperature. However, this reactivity can also be a drawback, leading to a lack of selectivity with multifunctional molecules.

Acetic anhydride is a versatile and widely used reagent, striking a balance between reactivity and ease of handling.[5] It is less reactive than acetyl chloride but significantly more effective than acetic acid.[6] Reactions with acetic anhydride often require a catalyst (acidic, like sulfuric acid, or basic, like pyridine) and/or heating to proceed at a practical rate.[7][8] For instance, the acetylation of benzyl alcohol with acetic anhydride at room temperature gives a 63% conversion after 24 hours, but complete conversion is achieved in 7 hours at 60°C.[3]

Acetic acid is the least reactive acetylating agent. Its use is limited to specific applications where harsh conditions are tolerable, as reactions are typically slow, reversible, and require high temperatures.[4]

Selectivity: The high reactivity of acetyl chloride can make it difficult to achieve selective acetylation in molecules with multiple reactive sites. In contrast, the milder nature of acetic anhydride allows for greater control and potentially higher selectivity. For example, in the presence of both primary and secondary amines, more selective acylation of the primary amine can often be achieved with a less reactive agent.

Byproducts and Workup: A significant practical difference is the byproduct generated. The reaction of acetyl chloride produces hydrogen chloride (HCl), a corrosive gas that must be neutralized, often by adding a base like pyridine or triethylamine to the reaction mixture.[2] Acetic anhydride produces acetic acid, which is less corrosive and often easier to remove during workup.[2]

Experimental Protocols

Below is a generalized experimental protocol for the acetylation of a phenol, which can be adapted for different acetylating agents. The synthesis of aspirin (acetylsalicylic acid) from salicylic acid is a classic example.[7]

General Protocol: Acetylation of Salicylic Acid

Materials:

  • Salicylic Acid

  • Acetylating Agent (Acetic Anhydride or Acetyl Chloride)

  • Catalyst (e.g., concentrated Sulfuric Acid or Phosphoric Acid for Acetic Anhydride) or Base (e.g., Pyridine for Acetyl Chloride)

  • Deionized Water

  • Ice Bath

  • Erlenmeyer Flask

  • Stirring apparatus

Procedure using Acetic Anhydride:

  • Place 2.0 g of salicylic acid into a 50-mL Erlenmeyer flask.[9]

  • In a fume hood, cautiously add 5.0 mL of acetic anhydride to the flask, ensuring it washes down any salicylic acid on the walls.[9]

  • Add 5-8 drops of a suitable acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid).[8][9]

  • Heat the flask in a water bath to approximately 75-80°C for 15 minutes, with occasional stirring.[9]

  • After heating, cautiously add 2 mL of deionized water to the flask to decompose any excess acetic anhydride. This will generate hot acetic acid vapors.[9]

  • Add another 20 mL of deionized water and cool the flask in an ice bath to induce crystallization of the aspirin product.[9]

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with ice-cold water.[9]

  • Allow the product to air dry before determining the yield and purity.

Adaptation for Acetyl Chloride:

  • The reaction should be performed in the presence of a stoichiometric amount of a base (like pyridine) to neutralize the HCl byproduct.

  • Due to its high reactivity, the reaction can often be run at room temperature.

  • Acetyl chloride should be added slowly to the substrate-base mixture, as the reaction is highly exothermic.

Mechanism and Workflow Visualization

The acetylation of alcohols, phenols, and amines by acetyl chloride or acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The nucleophile (e.g., the oxygen from a hydroxyl group or nitrogen from an amine group) attacks the electrophilic carbonyl carbon of the acetylating agent. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[10]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the leaving group (chloride for acetyl chloride, or acetate for acetic anhydride) is expelled.[11]

G Reactants Reactants: Substrate (R-NuH) + Acetylating Agent (Ac-L) Step1 Step 1: Nucleophilic Attack The nucleophile (Nu) attacks the carbonyl carbon. Reactants->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Step 2: Elimination The intermediate collapses, reforming the C=O bond. Intermediate->Step2 LeavingGroup Leaving Group (L-) is expelled Step2->LeavingGroup Products Products: Acetylated Substrate (R-Nu-Ac) + Byproduct (H-L) LeavingGroup->Products

General workflow for Nucleophilic Acyl Substitution.

References

A Comparative Review of Synthetic Strategies for (S)-2-Benzyl-3-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzyl-3-hydroxypropyl acetate is a key chiral intermediate in the synthesis of Sinorphan, a potent inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase. The stereochemistry at the C2 position is crucial for its biological activity, necessitating enantiomerically pure starting materials for drug development. This guide provides a comparative overview of two primary synthetic approaches to obtain this valuable compound: a chemoenzymatic method involving lipase-catalyzed asymmetric acetylation and a chemical synthesis route starting from a chiral precursor.

At a Glance: Comparison of Synthetic Routes

ParameterChemoenzymatic SynthesisChemical Synthesis from (R)-Glycidyl Butyrate
Starting Material 2-Benzyl-1,3-propanediol (achiral)(R)-Glycidyl butyrate (chiral)
Key Transformation Lipase-catalyzed asymmetric acetylationEpoxide ring-opening
Chirality Source Enzyme selectivityChiral starting material
Reported Yield ~45% (for the S-enantiomer)High (not explicitly quantified for final product)
Enantiomeric Excess (ee) >95%High (expected to be >98%)
Reagents & Conditions Lipase (e.g., from Pseudomonas sp.), isopropenyl acetate, organic solvent, mild temperatureBenzylmagnesium chloride, CuCl, THF, low temperature; followed by acetylation
Advantages Use of a simple, achiral starting material; environmentally benign catalyst.High stereochemical control from the outset.
Disadvantages Potential for mixture of mono- and di-acetylated products requiring careful separation; optimization of enzyme activity and selectivity may be required.Requires a more complex and potentially more expensive chiral starting material.

Chemoenzymatic Synthesis via Asymmetric Acetylation

This approach utilizes the enantioselective properties of lipases to acetylate the prochiral 2-benzyl-1,3-propanediol. The enzyme preferentially acetylates one of the two enantiotopic hydroxyl groups, leading to the formation of the chiral monoacetate. By carefully controlling the reaction conditions, it is possible to favor the formation of the (S)-enantiomer.

Reaction Pathway

chemoenzymatic_synthesis start 2-Benzyl-1,3-propanediol product_S This compound start->product_S Lipase, Isopropenyl Acetate product_R (R)-2-Benzyl-3-hydroxypropyl acetate start->product_R Lipase, Isopropenyl Acetate diacetate 2-Benzyl-1,3-diacetoxypropane product_S->diacetate Lipase, Isopropenyl Acetate (faster) product_R->diacetate Lipase, Isopropenyl Acetate (slower)

Caption: Lipase-catalyzed asymmetric acetylation of 2-benzyl-1,3-propanediol.

Experimental Protocol

A solution of 2-benzyl-1,3-propanediol in an organic solvent (e.g., diisopropyl ether) is treated with an acylating agent, such as isopropenyl acetate. A lipase, for instance, from Pseudomonas sp., is added as the catalyst. The reaction is typically stirred at a controlled temperature (e.g., room temperature) for a specific duration. The progress of the reaction is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of mono- and di-acetylated products is then purified, typically by column chromatography, to isolate the desired this compound. The enantiomeric excess of the product is determined by chiral HPLC.

Chemical Synthesis from a Chiral Precursor

This method employs a "chiral pool" strategy, starting with a commercially available enantiomerically pure building block, (R)-glycidyl butyrate. The key step is the regioselective ring-opening of the epoxide by an organocuprate reagent derived from benzylmagnesium chloride. This establishes the desired stereocenter.

Reaction Pathway

chemical_synthesis start (R)-Glycidyl Butyrate intermediate (S)-1-Butyryloxy-3-benzyl-2-propanol start->intermediate 1. Benzylmagnesium chloride, CuCl, THF 2. Workup product This compound intermediate->product Transesterification or Hydrolysis followed by Acetylation

Caption: Synthesis of this compound from (R)-glycidyl butyrate.

Experimental Protocol

Benzylmagnesium chloride is prepared from benzyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF). This Grignard reagent is then added to a suspension of copper(I) chloride in THF at low temperature (e.g., -20°C) to form the organocuprate. (R)-Glycidyl butyrate is then added dropwise to this solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting intermediate, (S)-1-butyryloxy-3-benzyl-2-propanol, can then be converted to the final product. This can be achieved either through transesterification or by hydrolysis of the butyrate ester followed by selective acetylation of the primary alcohol. Purification is typically performed by column chromatography.

Conclusion

Both the chemoenzymatic and the chemical synthesis routes offer viable pathways to enantiomerically enriched this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's expertise and equipment.

The chemoenzymatic approach is attractive due to its use of a simple achiral precursor and an environmentally friendly catalyst. However, it may require careful optimization of reaction conditions and efficient separation of the desired monoacetate from the diacetate and the other enantiomer.

The chemical synthesis from a chiral precursor provides excellent stereochemical control from the outset. While the starting material is more complex, this route may offer a more direct and potentially higher-yielding pathway to the target molecule, provided the chiral starting material is readily accessible.

For drug development professionals, the high enantiomeric purity achievable with both methods is a significant advantage. Further process development and economic analysis would be necessary to determine the most suitable method for large-scale production.

A Comparative Guide to Assessing the Stereochemical Integrity of (S)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the stereochemical integrity of (S)-2-Benzyl-3-hydroxypropyl acetate, a key chiral building block in the synthesis of various therapeutic agents. The performance of three common techniques—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents—is objectively evaluated, supported by detailed experimental protocols and comparative data.

Data Presentation: A Side-by-Side Comparison of Analytical Techniques

The following table summarizes the key performance metrics for the three primary methods used to determine the enantiomeric excess (ee) of this compound.

Performance MetricChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Shift Reagent
Enantiomeric Resolution (Rs) > 2.0 (Baseline separation)> 1.8 (Good separation)Not directly applicable; based on signal separation
Analysis Time 15 - 25 minutes20 - 30 minutes5 - 15 minutes per sample
Limit of Detection (LOD) ~ 0.01% of the minor enantiomer~ 0.05% of the minor enantiomer~ 1% of the minor enantiomer
Limit of Quantitation (LOQ) ~ 0.03% of the minor enantiomer~ 0.15% of the minor enantiomer~ 3% of the minor enantiomer
Precision (RSD%) < 2%< 3%< 5%
Sample Throughput High (with autosampler)ModerateModerate to Low
Method Development Complexity ModerateModerate to HighLow to Moderate
Instrumentation Cost HighModerate to HighHigh

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[1][2][3] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those derived from cellulose or amylose, are particularly effective for this class of compounds.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile enantiomers. For this compound, direct analysis is possible, although derivatization is sometimes employed to enhance volatility and peak shape for similar compounds.[1]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., CP-Chirasil-DEX CB)

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Data Analysis: The % ee is calculated from the peak areas of the two enantiomers in the same manner as the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric purity by adding a chiral shift reagent (CSR) to the sample. The CSR forms diastereomeric complexes with the enantiomers, which have different NMR chemical shifts, allowing for their quantification.[1]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Experimental Procedure:

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)3]

  • Solvent: Deuterated chloroform (CDCl3)

  • Sample Preparation:

    • Dissolve approximately 10 mg of this compound in 0.5 mL of CDCl3.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent (e.g., 0.1 molar equivalents at a time) to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until baseline separation of a key proton signal (e.g., the methine proton of the acetate group) is observed for the two enantiomers.

Data Analysis: The enantiomeric excess is determined by integrating the separated signals corresponding to the (S) and (R) enantiomers. % ee = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the stereochemical integrity of this compound.

G Workflow for Stereochemical Integrity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Method Selection cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy cluster_data Data Analysis & Reporting Sample (S)-2-Benzyl-3-hydroxypropyl acetate Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Method Select Analytical Method Dissolution->Method HPLC_inj Inject into HPLC System (Chiralpak AD-H) Method->HPLC_inj High Resolution & Sensitivity GC_inj Inject into GC System (Cyclodextrin Column) Method->GC_inj Volatile Samples NMR_prep Add Chiral Shift Reagent (e.g., Eu(hfc)3) Method->NMR_prep Rapid Screening HPLC_sep Enantiomeric Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det Data_proc Process Chromatogram or Spectrum HPLC_det->Data_proc GC_sep Enantiomeric Separation GC_inj->GC_sep GC_det FID Detection GC_sep->GC_det GC_det->Data_proc NMR_acq Acquire 1H NMR Spectrum NMR_prep->NMR_acq NMR_acq->Data_proc Calc_ee Calculate Enantiomeric Excess (% ee) Data_proc->Calc_ee Report Generate Report Calc_ee->Report G Principle of Chiral Recognition on a Polysaccharide CSP cluster_analyte Enantiomers in Mobile Phase cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Interactions cluster_elution Elution Profile S_enantiomer (S)-Enantiomer S_complex Transient Diastereomeric Complex (S-CSP) (Less Stable) S_enantiomer->S_complex Weaker Interaction R_enantiomer (R)-Enantiomer R_complex Transient Diastereomeric Complex (R-CSP) (More Stable) R_enantiomer->R_complex Stronger Interaction CSP Polysaccharide Derivative (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) CSP->S_complex CSP->R_complex Elution_S S-enantiomer elutes faster S_complex->Elution_S Elution_R R-enantiomer elutes slower R_complex->Elution_R

References

Safety Operating Guide

Essential Safety and Disposal Guidance for (S)-2-Benzyl-3-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and logistical information for the proper disposal of (S)-2-Benzyl-3-hydroxypropyl acetate (CAS No. 110270-52-5). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on precautionary principles, information on the related compound benzyl acetate, and general best practices for the disposal of pharmaceutical intermediates.

Hazard Assessment and Analogue Data

Table 1: Hazard Profile for Benzyl Acetate (Analogue Compound)

Hazard ClassificationDescriptionPrecautionary Statement
Acute Aquatic Toxicity (Category 2)Toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic Toxicity (Category 3)Harmful to aquatic life with long lasting effects.P501: Dispose of contents/ container to an approved waste disposal plant.
CombustibilityCombustible.Forms explosive mixtures with air on intense heating.

It is important to note that while this compound is used as an intermediate in the synthesis of Sinorphan, this does not exempt it from regulations governing chemical waste.[1] All chemical waste, including non-hazardous pharmaceutical waste, must be disposed of correctly to prevent negative impacts on human health and the environment.[2][3]

Experimental Protocols: Proper Disposal Procedures

Follow these step-by-step instructions for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.[1]

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and empty containers, in a designated, leak-proof, and clearly labeled waste container.

  • The container label should include:

    • The full chemical name: "this compound"

    • CAS Number: "110270-52-5"

    • Hazard information: "Caution: Potential Environmental Hazard"

  • Leave chemicals in their original containers whenever possible.[1]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Disposal Method:

  • Do not dispose of this compound down the drain or in regular trash.[4] This is to avoid the release into the environment, which is a key precaution for the analogous benzyl acetate.

  • Treat all waste containing this compound as chemical waste.

  • The recommended disposal method for non-hazardous pharmaceutical waste is typically incineration at a licensed waste disposal facility.[2][5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for proper disposal.

  • Follow all local, state, and federal regulations for chemical waste disposal.[1]

5. Spill Cleanup:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbent material in a sealed container and dispose of it as chemical waste, following the procedures outlined above.

  • Ventilate the area of the spill.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Designated, Labeled Container ppe->segregate no_mix Do Not Mix with Other Waste Streams segregate->no_mix store Store Securely in a Well-Ventilated Area segregate->store disposal_decision Consult Institutional EHS and Local Regulations store->disposal_decision licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Service disposal_decision->licensed_disposal no_drain Do NOT Dispose Down the Drain disposal_decision->no_drain no_trash Do NOT Dispose in Regular Trash disposal_decision->no_trash incineration Preferred Disposal Method: Incineration licensed_disposal->incineration

Caption: Disposal Decision Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.